(r)-3-Amino-3-(3-nitrophenyl)propionic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-3-amino-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBFILRQMRECCK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351676 | |
| Record name | (r)-3-amino-3-(3-nitrophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787544-61-0 | |
| Record name | (r)-3-amino-3-(3-nitrophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis Pathways for (R)-3-Amino-3-(3-nitrophenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential synthesis pathways for the chiral β-amino acid, (R)-3-Amino-3-(3-nitrophenyl)propionic acid. This compound serves as a valuable building block in the development of pharmaceuticals and peptidomimetics due to the presence of a stereogenic center and the versatile nitroaromatic moiety. This document outlines key asymmetric synthesis strategies, including enzymatic kinetic resolution, chiral auxiliary-mediated synthesis, and catalytic asymmetric hydrogenation. Detailed experimental protocols for a highly analogous enzymatic resolution are provided, alongside theoretical frameworks for other promising routes. All quantitative data is summarized for comparative analysis, and logical workflows are visualized using DOT language diagrams.
Introduction
This compound is a non-proteinogenic amino acid derivative. Its structural features, namely the β-amino acid backbone, the chiral center at the C3 position, and the 3-nitrophenyl group, make it a significant intermediate in medicinal chemistry. The enantiomerically pure (R)-form is often desired for its specific interactions with biological targets. The synthesis of such chiral molecules with high enantiopurity presents a significant challenge, necessitating the use of asymmetric synthesis techniques. This guide explores several effective strategies to achieve this.
Synthesis Pathways
Three primary strategies for the asymmetric synthesis of this compound are considered:
-
Enzymatic Kinetic Resolution of a Racemic Ester: This method utilizes the enantioselectivity of enzymes, typically lipases, to preferentially hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.
-
Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate to direct a diastereoselective transformation. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.
-
Catalytic Asymmetric Hydrogenation: This method employs a chiral transition metal catalyst to hydrogenate a prochiral precursor, such as a β-(acylamino)acrylate, to produce the target chiral amino acid with high enantioselectivity.
The following sections will delve into the details of each of these pathways.
Pathway 1: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiomerically pure compounds. For the synthesis of this compound, this would typically involve the resolution of a racemic ester, such as ethyl 3-amino-3-(3-nitrophenyl)propanoate.
Experimental Protocol
The following protocol is adapted from a reported procedure for the enzymatic resolution of a closely related substrate, 3-amino-3-phenylpropionic acid ethyl ester, using Lipase Amano PS, and is expected to be applicable to the 3-nitro analogue.
Materials:
-
Racemic ethyl 3-amino-3-(3-nitrophenyl)propanoate
-
Lipase Amano PS (from Pseudomonas cepacia)
-
Potassium phosphate buffer (50 mM, pH 8.2)
-
Acetone
-
Ethyl acetate
-
Sodium hydroxide solution
Procedure:
-
A suspension of racemic ethyl 3-amino-3-(3-nitrophenyl)propanoate (e.g., 1.85 mol) is prepared in a 50 mM potassium phosphate buffer adjusted to pH 8.2.
-
Lipase Amano PS (e.g., 18 g) is added to the suspension.
-
The mixture is stirred for approximately 15 hours. During this time, the lipase will selectively hydrolyze the (S)-enantiomer of the ester to the corresponding carboxylic acid.
-
The resulting white precipitate, which is the (S)-3-amino-3-(3-nitrophenyl)propionic acid, is collected by filtration and washed with acetone.
-
The aqueous filtrate is basified to pH 9.5 and extracted with ethyl acetate.
-
The organic extract, containing the unreacted (R)-ethyl 3-amino-3-(3-nitrophenyl)propanoate, is concentrated.
-
The recovered (R)-ester is then saponified using a sodium hydroxide solution to yield the target compound, this compound.
Quantitative Data
| Parameter | Value |
| Substrate | Racemic ethyl 3-amino-3-(3-nitrophenyl)propanoate |
| Enzyme | Lipase Amano PS |
| pH | 8.2 |
| Yield of (S)-acid | Approx. 44% |
| Enantiomeric Excess of (S)-acid | >99% |
| Yield of (R)-acid (after saponification) | Approx. 36% |
| Enantiomeric Excess of (R)-acid | >98% |
Note: The data presented is based on the resolution of the non-nitrated analogue and may vary for the target compound.
Workflow Diagram
Pathway 2: Chiral Auxiliary-Mediated Synthesis
This strategy offers excellent stereocontrol through the use of a recoverable chiral auxiliary. A common approach involves the use of Evans oxazolidinone auxiliaries.
Theoretical Protocol Outline
-
Acylation: The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with 3-nitro-cinnamoyl chloride to form the N-acyl oxazolidinone.
-
Conjugate Addition: A diastereoselective conjugate addition of an amine equivalent (e.g., from a protected hydroxylamine followed by reduction) to the α,β-unsaturated system is performed. The steric bulk of the auxiliary directs the incoming nucleophile to one face of the double bond.
-
Cleavage: The chiral auxiliary is cleaved from the product, typically via hydrolysis or alcoholysis, to yield the desired this compound derivative. The auxiliary can then be recovered.
Anticipated Quantitative Data
| Parameter | Potential Value |
| Diastereomeric Excess (d.e.) | >95% |
| Overall Yield | 60-80% |
| Enantiomeric Excess (e.e.) | >98% (after auxiliary removal) |
Logical Relationship Diagram
Technical Guide: (r)-3-Amino-3-(3-nitrophenyl)propionic acid
CAS Number: 787544-61-0
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of (r)-3-Amino-3-(3-nitrophenyl)propionic acid, a compound of significant interest in pharmaceutical and biochemical research. This document consolidates key data, experimental protocols, and mechanistic insights to support its application in drug discovery and development, particularly in the field of neuroscience.
Core Compound Data
This compound is a non-proteinogenic β-amino acid derivative. Its structure, featuring a chiral center and a nitrophenyl group, makes it a valuable building block for the synthesis of complex organic molecules and peptidomimetics.[1][2]
| Property | Value | Source |
| CAS Number | 787544-61-0 | [3][4] |
| Molecular Formula | C₉H₁₀N₂O₄ | [3] |
| Molecular Weight | 210.19 g/mol | [3][5] |
| IUPAC Name | (3R)-3-amino-3-(3-nitrophenyl)propanoic acid | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥97% | [3] |
| Storage | 2-8°C | [4] |
Experimental Protocols
Enantioselective Synthesis
Conceptual Protocol for Resolution (based on similar compounds):
-
Synthesis of Racemic 3-Amino-3-(3-nitrophenyl)propionic acid: A common route is the Rodionov reaction, involving the condensation of 3-nitrobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol, followed by heating.
-
Formation of Diastereomeric Salts: The racemic mixture is reacted with a chiral resolving agent, such as a chiral amine or acid (e.g., (R)-(-)-1-phenylethylamine or a derivative of tartaric acid), in a suitable solvent. This reaction forms a mixture of diastereomeric salts.
-
Fractional Crystallization: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization. The less soluble salt will crystallize out of the solution first.
-
Liberation of the Enantiomer: The desired diastereomeric salt is then treated with an acid or base to break the salt and liberate the enantiomerically pure this compound.
-
Purification: The final product is purified by recrystallization or chromatography.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into peptide chains to create peptidomimetics with altered structural and biological properties.[1] The following is a generalized protocol for its incorporation using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected this compound
-
Solid support resin (e.g., Wang resin, Rink amide resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
Resin Swelling: The resin is swelled in a suitable solvent like DMF or DCM.
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain on the resin is removed by treating with 20% piperidine in DMF.
-
Amino Acid Activation: The carboxyl group of Fmoc-(r)-3-Amino-3-(3-nitrophenyl)propionic acid is activated using a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Coupling: The activated amino acid solution is added to the deprotected resin, and the coupling reaction is allowed to proceed to completion.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Signaling Pathway and Mechanism of Action
While direct experimental evidence for this compound is limited, its structural similarity to 3-nitropropionic acid (3-NP) suggests a potential mechanism of action related to mitochondrial function. 3-NP is a well-characterized irreversible inhibitor of mitochondrial complex II (succinate dehydrogenase).[6][7][8][9][10] This inhibition disrupts the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, neuronal cell death.[11] This mechanism is widely used to create animal models of Huntington's disease.[11]
It is hypothesized that this compound may act as a modulator of this pathway, either as an inhibitor itself or as a structural scaffold for the design of more potent and selective inhibitors or neuroprotective agents.
Experimental Workflow for Investigating Mitochondrial Toxicity
References
- 1. nbinno.com [nbinno.com]
- 2. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Cas 787544-61-0,(R)-3-AMINO-3-(3-NITRO-PHENYL)-PROPIONIC ACID | lookchem [lookchem.com]
- 5. (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-nitropropionic acid is a suicide inhibitor of mitochondrial respiration that, upon oxidation by complex II, forms a covalent adduct with a catalytic base arginine in the active site of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity of (R)-3-Amino-3-(3-nitrophenyl)propionic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical overview of the putative biological activity of (R)-3-Amino-3-(3-nitrophenyl)propionic acid. Based on its structural characteristics as a β-amino acid derivative, its primary anticipated biological target is Ornithine Decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway. Inhibition of this pathway is a clinically validated strategy for the treatment of certain cancers and infectious diseases like African sleeping sickness.[1]
While direct experimental data, such as IC50 values for this compound, are not available in the reviewed scientific literature, this guide synthesizes information on the target enzyme, its associated signaling pathway, and detailed experimental protocols for assessing the activity of potential inhibitors of this class. Quantitative data for the well-characterized ODC inhibitor, α-difluoromethylornithine (DFMO, Eflornithine), is provided as a reference for comparative purposes.
Core Biological Target: Ornithine Decarboxylase (ODC)
Ornithine Decarboxylase (ODC) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines.[2] It facilitates the decarboxylation of L-ornithine to produce putrescine.[3] Polyamines, including putrescine, spermidine, and spermine, are essential polycationic molecules involved in numerous cellular processes such as cell growth, proliferation, differentiation, and DNA stabilization.[1]
Due to their critical role in cell proliferation, polyamine levels are often elevated in rapidly dividing cells, particularly in cancer.[1] Consequently, ODC has become a significant target for therapeutic intervention.[2] The inhibition of ODC depletes cellular polyamine pools, leading to a cytostatic effect.
Mechanism of Action and Signaling Pathway
The anticipated mechanism of action for this compound is the competitive inhibition of Ornithine Decarboxylase. The compound likely acts as a substrate analog, binding to the active site of the ODC enzyme and preventing the binding and subsequent decarboxylation of the natural substrate, L-ornithine.
The ODC enzyme is central to the Polyamine Biosynthesis Pathway . Its inhibition disrupts the entire downstream production of essential polyamines.
Quantitative Data on ODC Inhibition
As direct inhibitory data for this compound is unavailable, this section presents data for the well-established irreversible ODC inhibitor, α-difluoromethylornithine (DFMO) , to serve as a benchmark. The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor Name | Target Enzyme | Assay Type | Cell Line / System | IC50 Value | Reference |
| α-difluoromethylornithine (DFMO) | Human Ornithine Decarboxylase (ODC) | Enzyme Activity | Purified Human ODC | ~7.5 µM | [4] |
| α-difluoromethylornithine (DFMO) | Ornithine Decarboxylase (ODC) | Cell Viability | BE(2)-C Neuroblastoma Cells | 3.0 mM | [5] |
| α-difluoromethylornithine (DFMO) | Ornithine Decarboxylase (ODC) | Cell Viability | SMS-KCNR Neuroblastoma Cells | 10.6 mM | [5] |
| α-difluoromethylornithine (DFMO) | Ornithine Decarboxylase (ODC) | Cell Viability | CHLA90 Neuroblastoma Cells | 25.8 mM | [5] |
Note: The significant difference between the enzymatic IC50 and the cell-based IC50 reflects factors such as cell permeability, cellular metabolism of the compound, and the physiological context of the target within the cell.
Experimental Protocols
Several robust methods exist for determining ODC activity and evaluating potential inhibitors. The most common and well-documented is the radiolabeling assay.
Protocol: ODC Inhibition Assay via Radiolabeling
This method is considered a gold standard for its direct measurement of enzymatic activity. It quantifies the release of 14CO₂ from the carboxyl-labeled substrate, L-[1-14C]-ornithine.
Materials:
-
Purified ODC enzyme or cell/tissue lysate
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1.56 mM DTT
-
Cofactor: 50 µM Pyridoxal-5-phosphate (PLP)
-
Substrate Mix: 100 µM L-ornithine with 0.1 µCi L-[1-14C]-ornithine
-
Test Inhibitor: this compound at various concentrations
-
Stop Solution: 5 M Sulfuric Acid
-
CO₂ Trapping Agent: Filter paper saturated with 0.1 M NaOH
-
Scintillation Vials and Fluid
-
Microcentrifuge tubes
Procedure:
-
Enzyme Preparation: Dilute the purified ODC protein or lysate to a working concentration (e.g., 100 ng per reaction) in the assay buffer.
-
Inhibitor Incubation: In microcentrifuge tubes, pre-incubate the enzyme with varying concentrations of the test inhibitor or vehicle control at 37°C for 15-30 minutes.
-
Reaction Initiation: Add the substrate mix containing L-ornithine and L-[1-14C]-ornithine to each tube to start the reaction.
-
CO₂ Trapping: Immediately place the open microcentrifuge tubes inside scintillation vials that contain the NaOH-saturated filter paper to capture the released 14CO₂. Seal the scintillation vials.
-
Reaction Incubation: Incubate the vials at 37°C with shaking for 30 minutes.
-
Reaction Termination: Stop the enzymatic reaction by injecting the Stop Solution (Sulfuric Acid) into the microcentrifuge tubes without opening the scintillation vial. Continue incubation for another 30 minutes to ensure all 14CO₂ is released from the solution and trapped by the filter paper.
-
Measurement: Remove the microcentrifuge tubes from the scintillation vials. Add 5 mL of scintillation fluid to each vial containing the filter paper.
-
Quantification: Measure the radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the specific ODC activity (nmol CO₂/min/mg protein). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
This compound is a compound with a high probability of acting as an inhibitor of Ornithine Decarboxylase, a key enzyme in the polyamine biosynthesis pathway. While direct evidence is pending, the established importance of ODC as a therapeutic target makes this compound and its analogs subjects of significant interest for further investigation.
Future research should focus on the direct experimental validation of ODC inhibition by this specific compound. Key studies would include:
-
Performing enzymatic assays to determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive).
-
Conducting cell-based assays to assess its effect on polyamine levels and cell proliferation in relevant cancer cell lines.
-
Evaluating the stereoselectivity of inhibition by comparing the activity of the (R)- and (S)-enantiomers to understand the structure-activity relationship.
Such studies are essential to fully characterize the biological activity of this compound and to determine its potential as a lead compound in drug development programs.
References
- 1. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mechanism of Action of (r)-3-Amino-3-(3-nitrophenyl)propionic Acid Remains Undefined in Publicly Available Scientific Literature
Despite its availability as a chemical reagent for research, detailed pharmacological data, including the specific mechanism of action, for (r)-3-Amino-3-(3-nitrophenyl)propionic acid is not well-documented in publicly accessible scientific literature. This technical overview synthesizes the available information on the compound and related structures, highlighting the current knowledge gaps and potential areas for future investigation.
This compound, and its enantiomer (s)-3-Amino-3-(3-nitrophenyl)propionic acid, are recognized as valuable building blocks in the fields of pharmaceutical and biochemical research.[1] These compounds are particularly utilized in neuropharmacology and medicinal chemistry for the synthesis of more complex, bioactive molecules.[1] However, specific studies detailing their direct biological targets, binding affinities, and effects on cellular signaling pathways are conspicuously absent from the reviewed literature.
Putative Areas of Research and Related Compounds
The chemical structure of this compound, a β-amino acid derivative, suggests potential interactions with neurotransmitter systems. β-amino acids are known to be incorporated into peptides to enhance their stability and can exhibit a range of biological activities. The presence of a nitrophenyl group further suggests the potential for specific receptor interactions or metabolic activities.
A related compound, 3-amino-3-phenylpropionic acid (lacking the nitro group), has been investigated for its effects on gastric acid secretion, with evidence suggesting a mechanism involving the central nervous system's GABAergic pathways. However, this does not confirm a similar mode of action for the nitrophenyl derivative.
Another structurally related but distinct compound, 3-Nitropropionic acid (3-NPA), is a well-characterized mitochondrial toxin that irreversibly inhibits succinate dehydrogenase (Complex II) in the electron transport chain.[2][3][4][5][6][7][8][9] This inhibition leads to ATP depletion, excitotoxicity, and oxidative stress, making 3-NPA a widely used tool in experimental models of neurodegenerative diseases like Huntington's disease.[2][3][4][5][8][9] There is currently no evidence to suggest that this compound shares this mitochondrial target.
GABA Receptor Interactions: A Potential but Unconfirmed Hypothesis
Given that GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and that some β-amino acid derivatives can interact with GABA receptors, it is a plausible area of investigation for this compound. GABA receptors are broadly classified into GABA-A (ionotropic) and GABA-B (metabotropic) receptors, both of which are critical targets for a wide range of therapeutic drugs.[10][11][12][13]
However, without experimental data such as radioligand binding assays or electrophysiological studies, any role of this compound as a GABA receptor agonist, antagonist, or modulator remains entirely speculative.
Future Directions
To elucidate the mechanism of action of this compound, a systematic pharmacological investigation is required. Key experimental approaches would include:
-
Receptor Binding Assays: To screen for affinity against a panel of CNS receptors, including GABA-A, GABA-B, glutamate, dopamine, and serotonin receptors.
-
Functional Assays: To determine the functional activity (agonist, antagonist, allosteric modulator) at any identified binding sites.
-
In vitro and in vivo models: To assess the physiological and behavioral effects of the compound and correlate them with its molecular mechanism.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Progress on 3-Nitropropionic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington’s Disease: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS A COVALENT ADDUCT WITH A CATALYTIC-BASE ARGININE IN THE ACTIVE SITE OF THE ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Nitropropionic acid - Wikipedia [en.wikipedia.org]
- 8. An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GABAA receptor - Wikipedia [en.wikipedia.org]
- 13. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to β-Nitrophenyl-α-Amino Acids: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of β-nitrophenyl-α-amino acids, a class of synthetic amino acids with potential applications in drug discovery and development. Due to the limited availability of literature specifically focused on β-nitrophenyl-α-amino acids, this review synthesizes information from closely related compounds, primarily β-nitro-α-amino acids and the broader class of β-amino acids. This guide covers their synthesis, potential biological activities, and experimental protocols, offering a valuable resource for researchers interested in this novel chemical space.
Introduction to β-Amino Acids and their Nitro-Substituted Derivatives
β-amino acids are structural isomers of the proteinogenic α-amino acids, featuring the amino group attached to the β-carbon of the carboxylic acid. This structural difference imparts unique conformational properties and resistance to enzymatic degradation, making them attractive building blocks for peptidomimetics and other bioactive molecules. The incorporation of a nitrophenyl group at the β-position introduces specific electronic and steric features that can modulate the compound's chemical reactivity, binding affinity to biological targets, and pharmacokinetic properties. While direct research on β-nitrophenyl-α-amino acids is scarce, the study of β-nitro-α-amino acids provides a strong foundation for understanding their synthesis and potential utility.[1]
Synthesis of β-Nitro-α-Amino Acids
The synthesis of β-nitro-α-amino acids can be achieved through various methods. One prominent approach involves the three-component coupling of amines, nitroalkanes, and glyoxalate in an aqueous basic medium.[1] Another method utilizes the reaction of bromoglycine derivatives with alkyl nitronates.[1] These synthetic routes provide access to a range of β-nitro-α-amino acids that can be further modified, including the introduction of a phenyl group to yield the target compounds.
A key application of β-nitro-α-amino acids is their use as precursors to α,β-dehydro-α-amino acid residues in solid-phase peptide synthesis.[1] This transformation involves the elimination of nitrous acid during or after cleavage of the peptide from the resin.[1]
Table 1: Synthesis of N-t-Boc-β-nitro-α-amino acids [1]
| Entry | Amine | Nitroalkane | Glyoxalate | Product |
| 1 | Ammonia | 2-Nitropropane | Ethyl glyoxalate | N-t-Boc-β-nitrovaline |
| 2 | Ammonia | Nitrocyclopentane | Ethyl glyoxalate | N-t-Boc-β-nitrocyclopentylglycine |
| 3 | Methylamine | 2-Nitropropane | Ethyl glyoxalate | N-t-Boc-N-methyl-β-nitrovaline |
Experimental Protocols
General Procedure for the Synthesis of β-Nitro-α-amino acids via Three-Component Coupling[3]
-
An aqueous solution of the amine (e.g., ammonia), the corresponding nitroalkane (e.g., 2-nitropropane), and glyoxalate is prepared.
-
The reaction is carried out under basic conditions.
-
The resulting β-nitro-α-amino acid is then protected, typically as the N-t-Boc derivative.
Solid-Phase Peptide Synthesis using N-t-Boc-β-nitro-α-amino acids[3]
-
The N-t-Boc protected β-nitro-α-amino acid is coupled to a solid support (e.g., Merrifield resin).
-
The N-protecting group is removed using trifluoroacetic acid.
-
The peptide chain is elongated by coupling with subsequent activated amino acids.
-
Cleavage from the resin and concomitant elimination of nitrous acid is typically achieved with a strong acid like hydrogen fluoride.
-
The resulting peptide containing the α,β-dehydro-α-amino acid residue is purified by preparative HPLC.
Potential Biological Applications and Drug Development
β-Amino acids and their derivatives have shown a wide range of biological activities, including hypoglycemic, antiketogenic, antibacterial, and antifungal properties.[2] Their incorporation into peptides can enhance metabolic stability and target selectivity.[] The nitrophenyl moiety, being a common pharmacophore, can further enhance the biological activity profile of these compounds. Unnatural amino acids, in general, are a growing force in drug discovery, offering novel scaffolds for designing molecules with improved stability, selectivity, and efficacy.[]
While no specific signaling pathways involving β-nitrophenyl-α-amino acids have been identified, the central role of amino acids in cellular signaling, particularly through the mTOR pathway, suggests a potential area of investigation.[4][5][6][7][8] The mTOR pathway is a key regulator of cell growth, proliferation, and metabolism, and its modulation by novel amino acid analogs could have significant therapeutic implications.
Visualizing Synthesis and Potential Signaling Pathways
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of N-t-Boc-β-nitro-α-amino acids.
Caption: Potential role of amino acids in mTORC1 signaling.
Conclusion
β-Nitrophenyl-α-amino acids represent an under-explored area of chemical biology with significant potential for drug discovery. While direct studies are limited, the established synthesis and biological activities of related β-nitro-α-amino acids and β-amino acids provide a strong rationale for their further investigation. The unique structural and electronic properties conferred by the nitrophenyl group may lead to the discovery of novel modulators of biological pathways, offering new avenues for therapeutic intervention. This guide serves as a foundational resource to stimulate further research into this promising class of unnatural amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Understanding Amino Acid Sensing Mechanisms that Regulate mTORC1 | MDPI [mdpi.com]
- 6. Regulation of mTORC1 by amino acids in mammalian cells: A general picture of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino Acids Activate Mammalian Target of Rapamycin Complex 2 (mTORC2) via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of (r)-3-Amino-3-(3-nitrophenyl)propionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(r)-3-Amino-3-(3-nitrophenyl)propionic acid is a non-natural β-amino acid derivative. While primarily utilized as a chiral building block in the synthesis of complex pharmaceutical agents, particularly in the field of neuropharmacology, its structural motifs suggest several potential, albeit underexplored, therapeutic targets. This technical guide consolidates the available information on the direct and inferred biological targets of this compound and its close structural analogs. Due to the limited research on the specific (r)-enantiomer, this document draws upon data from structurally related compounds to illuminate its potential pharmacological profile. The primary areas of interest for its potential activity include the mu-opioid receptor, the GABA-A receptor, and the mitochondrial enzyme succinate dehydrogenase.
Potential Therapeutic Targets
Based on the analysis of structurally similar compounds, three primary potential therapeutic targets have been identified for this compound.
Mu-Opioid Receptor
Derivatives of 3-amino-3-phenylpropionamide, which share the core 3-amino-3-phenylpropionic acid scaffold, have been shown to possess a high affinity for the mu-opioid receptor[1]. This suggests that this compound could serve as a scaffold for the development of novel analgesics or other modulators of the opioid system.
Signaling Pathway:
Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to analgesia. The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). The activated Gα-GTP and Gβγ subunits then dissociate and modulate downstream effectors. This includes the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels, and the modulation of ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release[2][3][4].
Caption: Mu-Opioid Receptor Signaling Pathway.
GABA-A Receptor
β-amino acids are known to interact with GABA-A receptors, which are the primary mediators of fast inhibitory neurotransmission in the central nervous system. This compound, as a β-amino acid, may act as a modulator of GABA-A receptor function, suggesting its potential in conditions related to neuronal hyperexcitability, such as anxiety and seizure disorders.
Signaling Pathway:
The GABA-A receptor is a ligand-gated ion channel. Upon binding of GABA (or a modulator), the channel opens, allowing the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect[5][6][7].
Caption: GABA-A Receptor Signaling Pathway.
Succinate Dehydrogenase (Mitochondrial Complex II)
The presence of the 3-nitropropionic acid moiety in the target molecule is significant. 3-Nitropropionic acid (3-NPA) is a well-characterized mitochondrial toxin that acts as an irreversible inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain[8][9][10]. This suggests that this compound could potentially exhibit similar inhibitory effects on mitochondrial function.
Mechanism of Inhibition and Downstream Effects:
3-NPA acts as a "suicide inhibitor" of SDH. The enzyme itself converts 3-NPA into a reactive intermediate that covalently binds to the active site, leading to irreversible inactivation[10][11]. This inhibition disrupts cellular respiration, leading to decreased ATP production and increased production of reactive oxygen species (ROS), which can trigger apoptotic cell death pathways[12][13][14].
Caption: Succinate Dehydrogenase Inhibition Pathway.
Quantitative Data
As of the date of this document, no direct quantitative binding or functional data for this compound at any therapeutic target have been published in the peer-reviewed literature. The tables below present data for related compounds to provide a basis for potential activity.
Table 1: Mu-Opioid Receptor Binding Affinity of Related Compounds Data for 3-amino-3-phenylpropionamide derivatives would be presented here if available in the cited literature.
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| Data Not Available |
Table 2: GABA-A Receptor Modulation by β-Amino Acids General modulatory effects are noted, as specific binding affinities for simple β-amino acids are not typically reported in this context.
| Compound Class | Effect | Assay Type | Reference |
| β-Amino Acids | Positive Allosteric Modulation | Electrophysiology | [15][16] |
Table 3: Succinate Dehydrogenase Inhibition by 3-Nitropropionic Acid
| Compound | Preparation | IC50 | Assay Type | Reference |
| 3-Nitropropionic Acid | Cultured CHO cells | ~10-8 M | MTT Assay | [17] |
| 3-Nitropropionic Acid | Rat Brain | 50-60% inhibition (neurotoxic threshold) | Quantitative Histochemistry | [18] |
Experimental Protocols
The following are generalized protocols for assessing the activity of a test compound, such as this compound, at the potential therapeutic targets.
Mu-Opioid Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the mu-opioid receptor.
Principle: The assay measures the ability of a non-labeled test compound to displace a radiolabeled ligand that is known to bind to the mu-opioid receptor with high affinity.
Materials:
-
Cell membranes expressing the mu-opioid receptor (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]DAMGO).
-
Test compound (this compound).
-
Incubation buffer (e.g., Tris-HCl with MgCl₂).
-
Non-specific binding control (e.g., naloxone).
-
Scintillation cocktail and counter.
Caption: Radioligand Binding Assay Workflow.
GABA-A Receptor Modulation Assay (Electrophysiology)
This protocol outlines the use of patch-clamp electrophysiology to measure the modulatory effects of a test compound on GABA-A receptor function.
Principle: Whole-cell patch-clamp recordings from cells expressing GABA-A receptors are used to measure changes in GABA-evoked currents in the presence of the test compound.
Materials:
-
Cell line expressing GABA-A receptors (e.g., HEK293 or primary neurons).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
External and internal recording solutions.
-
GABA.
-
Test compound (this compound).
Caption: Electrophysiology Workflow for GABA-A Modulation.
Succinate Dehydrogenase (SDH) Activity Assay
This protocol describes a colorimetric assay to measure the inhibition of SDH activity by a test compound.
Principle: The activity of SDH is measured by its ability to reduce a tetrazolium salt (e.g., MTT) to a colored formazan product. A decrease in formazan production in the presence of the test compound indicates inhibition of SDH.
Materials:
-
Mitochondrial preparations or cell lysates.
-
Test compound (this compound).
-
Succinate (substrate).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO).
-
Microplate reader.
References
- 1. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mechanism of 3-nitropropionic acid-induced membrane permeability transition of isolated mitochondria and its suppression by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Nitropropionic acid induces autophagy by forming mitochondrial permeability transition pores rather than activatiing the mitochondrial fission pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Partial inhibition of brain succinate dehydrogenase by 3-nitropropionic acid is sufficient to initiate striatal degeneration in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of (r)-3-Amino-3-(3-nitrophenyl)propionic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the chiral amino acid derivative, (r)-3-Amino-3-(3-nitrophenyl)propionic acid. Due to the limited availability of directly published experimental spectra for this specific enantiomer, this document presents expected characteristic data based on the analysis of structurally similar compounds and general principles of spectroscopic analysis of amino acids. Detailed experimental protocols for obtaining such data are also provided.
Physicochemical Properties
This compound is a non-proteinogenic β-amino acid. Its structure, incorporating a chiral center and a nitro-substituted aromatic ring, makes it a valuable building block in medicinal chemistry and drug development.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| CAS Number | 787544-61-0 |
| Appearance | Expected to be a white to off-white solid |
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
¹H NMR (Proton NMR) Data (Expected)
Solvent: D₂O, Reference: TMS (0 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.4 | m | 2H | Ar-H (adjacent to NO₂) |
| ~7.6-7.8 | m | 2H | Ar-H |
| ~4.5-4.7 | t | 1H | CH-NH₂ |
| ~2.8-3.0 | d | 2H | CH₂-COOH |
¹³C NMR (Carbon NMR) Data (Expected)
Solvent: D₂O, Reference: TMS (0 ppm)
| Chemical Shift (δ) (ppm) | Assignment |
| ~175-180 | C =O (Carboxylic Acid) |
| ~148 | C -NO₂ |
| ~140-145 | Ar-C (quaternary) |
| ~120-135 | Ar-C H |
| ~50-55 | C H-NH₂ |
| ~40-45 | C H₂-COOH |
Infrared (IR) Spectroscopy Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-3300 | Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amine) |
| 1690-1720 | Strong | C=O stretch (Carboxylic Acid) |
| 1510-1550 | Strong | N-O asymmetric stretch (Nitro group) |
| 1340-1380 | Strong | N-O symmetric stretch (Nitro group) |
| 1580-1620 | Medium | C=C stretch (Aromatic ring) |
| 1100-1200 | Medium | C-N stretch |
Mass Spectrometry (MS) Data (Expected)
| m/z | Ion |
| 211.07 | [M+H]⁺ |
| 233.05 | [M+Na]⁺ |
| 193.06 | [M-NH₃]⁺ |
| 165.06 | [M-COOH]⁺ |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if the solvent does not provide a reference signal.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
A small amount of an acid (e.g., formic acid) may be added to promote protonation for positive ion mode analysis.
Data Acquisition:
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is expected to yield the protonated molecule [M+H]⁺.
-
If further structural information is required, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.
Workflow Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General workflow for spectroscopic analysis.
Caption: Detailed workflow for NMR analysis.
Caption: Detailed workflow for Mass Spectrometry analysis.
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-Amino-3-(3-nitrophenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the asymmetric synthesis of (R)-3-Amino-3-(3-nitrophenyl)propionic acid, a chiral β-amino acid of interest in pharmaceutical and medicinal chemistry. Three primary synthetic strategies are presented: Rhodium-Catalyzed Asymmetric Hydrogenation, Organocatalytic Asymmetric Aza-Michael Addition, and Lipase-Catalyzed Kinetic Resolution.
Rhodium-Catalyzed Asymmetric Hydrogenation
This method is a highly efficient route for the enantioselective synthesis of β-amino acid derivatives. The key step involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor using a chiral rhodium catalyst.[1][2]
Signaling Pathway and Logic
The synthesis begins with the preparation of a β-(acylamino)acrylate substrate. This substrate is then subjected to asymmetric hydrogenation in the presence of a chiral rhodium phosphine complex, leading to the desired enantiomerically enriched N-acyl-β-amino acid ester. Subsequent hydrolysis of the ester and deprotection of the amino group yields the final product.
Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.
Quantitative Data Summary
| Catalyst/Ligand | Substrate Type | Solvent | Pressure (psi) | Yield (%) | ee (%) | Reference |
| Rh-BICP | (E/Z)-β-(acylamino)acrylates | Toluene | 40 | >95 | up to 96 | [1] |
| Rh-Me-DuPhos | (E)-β-(acylamino)acrylates | Toluene | 40 | >95 | up to 99 | [1] |
Experimental Protocol
Materials:
-
Methyl (E/Z)-3-acetamido-3-(3-nitrophenyl)acrylate
-
[Rh(COD)₂]BF₄
-
Chiral bisphosphine ligand (e.g., (R,R)-Me-BICP or (R,R)-Me-DuPhos)
-
Anhydrous, degassed toluene
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar
Procedure:
-
In a glovebox, a pressure vessel is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral bisphosphine ligand (0.011 mmol) in anhydrous, degassed toluene (5 mL).
-
The mixture is stirred at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Methyl (E/Z)-3-acetamido-3-(3-nitrophenyl)acrylate (1.0 mmol) is added to the catalyst solution.
-
The vessel is sealed, removed from the glovebox, and connected to the hydrogenation apparatus.
-
The vessel is purged with hydrogen gas (3 cycles).
-
The reaction is pressurized to 40 psi with hydrogen and stirred vigorously at room temperature for 24 hours.
-
After the reaction is complete, the vessel is carefully depressurized.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-acetylated amino acid ester.
-
The ester is then hydrolyzed using standard procedures (e.g., refluxing with 6M HCl) followed by neutralization to yield this compound.
Organocatalytic Asymmetric Aza-Michael Addition
This approach utilizes a chiral organocatalyst to facilitate the enantioselective addition of a nitrogen nucleophile to an α,β-unsaturated ester.[3][4]
Signaling Pathway and Logic
The reaction involves the activation of the α,β-unsaturated ester by a chiral organocatalyst, typically a bifunctional catalyst capable of activating both the electrophile and the nucleophile. An ammonia equivalent is used as the nitrogen source. The resulting β-amino ester is then hydrolyzed to the final product.
Caption: Workflow for Organocatalytic Asymmetric Aza-Michael Addition.
Quantitative Data Summary
| Organocatalyst | Nucleophile | Michael Acceptor | Solvent | Yield (%) | ee (%) | Reference |
| Chiral Thiourea | Amines | α,β-Unsaturated Esters | Toluene | 80-95 | 90-99 | [4][5] |
| Cinchona Alkaloid | Amines | α,β-Unsaturated Ketones | Dioxane | 49-98 | 95-99 | [4] |
Experimental Protocol
Materials:
-
Ethyl 3-nitrocinnamate
-
Benzylamine (as ammonia equivalent)
-
Chiral bifunctional thiourea catalyst
-
Anhydrous toluene
-
Palladium on carbon (Pd/C) for debenzylation
-
Hydrogen gas
Procedure:
-
To a solution of ethyl 3-nitrocinnamate (1.0 mmol) and the chiral thiourea catalyst (0.1 mmol) in anhydrous toluene (5 mL) at room temperature is added benzylamine (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 48 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-benzyl protected β-amino ester.
-
The purified ester is dissolved in ethanol (10 mL), and Pd/C (10 mol%) is added.
-
The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature until the debenzylation is complete (monitored by TLC).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated.
-
The resulting ester is then hydrolyzed (e.g., using LiOH in THF/water) to yield this compound.
Lipase-Catalyzed Kinetic Resolution
This enzymatic approach is based on the enantioselective hydrolysis of a racemic ester of 3-amino-3-(3-nitrophenyl)propionic acid by a lipase.[6]
Signaling Pathway and Logic
A racemic mixture of the N-protected amino ester is subjected to enzymatic hydrolysis. The lipase selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted. The unreacted (R)-ester is then separated and hydrolyzed to the final product.
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Quantitative Data Summary
| Lipase | Substrate | Solvent System | Conversion (%) | ee (%) of Unreacted Ester | Reference |
| Pseudomonas cepacia Lipase (PSL) | Racemic β-amino esters | Diisopropyl ether | ~50 | >99 | [7] |
| Candida antarctica Lipase B (CALB) | Racemic β-amino esters | Organic solvent/buffer | ~50 | >99 | [6] |
Experimental Protocol
Materials:
-
Racemic ethyl N-acetyl-3-amino-3-(3-nitrophenyl)propanoate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate buffer (pH 7.2)
-
tert-Butyl methyl ether (MTBE)
Procedure:
-
Racemic ethyl N-acetyl-3-amino-3-(3-nitrophenyl)propanoate (1.0 g) is dissolved in a mixture of phosphate buffer (50 mL) and MTBE (50 mL).
-
Immobilized lipase (200 mg) is added to the biphasic mixture.
-
The suspension is stirred at 30°C, and the progress of the hydrolysis is monitored by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion.
-
The enzyme is filtered off, and the two phases of the filtrate are separated.
-
The aqueous phase is acidified to pH 2 with 1M HCl and extracted with ethyl acetate to recover the (S)-N-acetyl amino acid.
-
The organic phase, containing the unreacted (R)-ester, is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The enriched (R)-ester is purified by column chromatography.
-
The purified (R)-ester is then hydrolyzed (e.g., refluxing with 6M HCl) to afford the final product, this compound.
References
- 1. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Organocatalytic asymmetric aza-Michael additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
experimental protocol for using (r)-3-Amino-3-(3-nitrophenyl)propionic acid in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
(r)-3-Amino-3-(3-nitrophenyl)propionic acid is a non-proteinogenic β-amino acid derivative. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and other β-phenylalanine compounds suggests its potential as a modulator of neurological pathways. Specifically, compounds of this class are often investigated for their interaction with GABA receptors, which are crucial targets in the development of therapeutics for a variety of neurological and psychiatric disorders.[1][2] The presence of a nitrophenyl group can also influence the compound's electronic properties and potential interactions with biological targets.[1]
These application notes provide a comprehensive set of in vitro protocols to investigate the biological activity of this compound. The primary focus is on assays relevant to the GABAergic system, alongside a fundamental cytotoxicity assessment.
Data Presentation
As of the latest literature review, specific quantitative data (e.g., IC50, Ki, EC50) for this compound is not publicly available. The following tables are provided as templates for researchers to populate with their experimental findings.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| (e.g., HEK293) | MTT | 24 | |
| (e.g., SH-SY5Y) | MTT | 48 | |
| (e.g., Primary Neurons) | MTT | 72 |
Table 2: GABA Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Ki (µM) |
| GABAA | e.g., [3H]Muscimol | |
| GABAB | e.g., [3H]CGP54626 |
Table 3: Functional Activity of this compound at GABAA Receptors
| Cell Line/System | Assay Type | Agonist/Antagonist | EC50/IC50 (µM) |
| e.g., HEK293-GABAA | Electrophysiology | ||
| e.g., Primary Neurons | Calcium Imaging |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of the compound on cultured cells.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, SH-SY5Y)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
GABAA Receptor Binding Assay
This protocol measures the affinity of the test compound for the GABAA receptor.
Materials:
-
This compound
-
Rat brain membranes (or membranes from cells expressing GABAA receptors)
-
[3H]Muscimol (radioligand)
-
GABA (for non-specific binding determination)
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a 96-well plate, add binding buffer, the radioligand ([3H]Muscimol, final concentration ~1-5 nM), and varying concentrations of this compound.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of unlabeled GABA (e.g., 1 mM).
-
Initiate the binding reaction by adding the membrane preparation (50-100 µg of protein per well).
-
Incubate on ice for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the Ki value for the test compound.
Glutamate Transporter Uptake Assay
This protocol assesses the effect of the compound on glutamate uptake by transporters.
Materials:
-
This compound
-
Cell line expressing a glutamate transporter (e.g., EAAT2/GLT-1) or primary astrocytes.
-
[3H]D-Aspartate or [3H]Glutamate (radiolabeled substrate)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Wash buffer (ice-cold PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation vials and cocktail
-
24-well plates
Procedure:
-
Plate cells in 24-well plates and grow to confluency.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled substrate.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold wash buffer.
-
Lyse the cells with cell lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Determine the effect of the compound on substrate uptake and calculate the IC50 if applicable.
Mandatory Visualizations
References
Application of (r)-3-Amino-3-(3-nitrophenyl)propionic Acid in Peptide Synthesis: A Guide for Researchers
For Immediate Release
Shanghai, China – December 25, 2025 – In the dynamic field of peptide research and drug development, the incorporation of non-natural amino acids is a key strategy for creating novel peptides with enhanced therapeutic properties. Among these, (r)-3-Amino-3-(3-nitrophenyl)propionic acid, a β-amino acid, offers unique structural features that can influence peptide conformation, stability, and biological activity. This document provides detailed application notes and protocols for the successful incorporation of this versatile building block into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
Introduction
This compound is a valuable building block for peptide chemists.[1] Its β-amino acid structure can induce specific secondary structures in peptides, such as helices and turns, which can be crucial for mimicking or disrupting protein-protein interactions.[2] Furthermore, peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation, a significant advantage for the development of peptide-based therapeutics.[2] The nitrophenyl group provides a site for further chemical modification, allowing for the creation of complex peptide conjugates or the introduction of labels for imaging and diagnostic applications.[3]
This guide is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis. It outlines the materials, reagents, and a detailed step-by-step protocol for the incorporation of Fmoc-(r)-3-Amino-3-(3-nitrophenyl)propionic acid into a peptide sequence.
Data Presentation
The success of solid-phase peptide synthesis is critically dependent on the efficiency of each coupling and deprotection step. While specific quantitative data for the incorporation of this compound is not extensively published, the following tables summarize typical parameters and expected outcomes for standard Fmoc-SPPS protocols. These values can serve as a baseline for optimizing the synthesis of peptides containing this specific β-amino acid.
| Parameter | Typical Value/Range | Reference |
| Resin Loading | 0.1 - 1.0 mmol/g | [4] |
| Amino Acid Equivalents | 3 - 5 eq. relative to resin loading | [5] |
| Coupling Reagent Equivalents | 3 - 5 eq. relative to resin loading | [5] |
| Base (DIPEA) Equivalents | 6 - 10 eq. relative to resin loading | [5] |
| Coupling Time | 1 - 2 hours | [2] |
| Deprotection Time | 2 x 5-10 minutes | [5] |
| Expected Coupling Efficiency | >99% | [5] |
Table 1: Typical Reaction Parameters for Fmoc-SPPS
| Analysis | Expected Outcome | Method |
| Crude Peptide Purity | 70 - 96% | RP-HPLC |
| Final Peptide Purity | >95% | RP-HPLC |
| Molecular Weight Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) |
Table 2: Expected Purity and Characterization of Synthetic Peptides
Experimental Protocols
The following is a comprehensive protocol for the manual solid-phase synthesis of a peptide incorporating Fmoc-(r)-3-Amino-3-(3-nitrophenyl)propionic acid using the standard Fmoc/tBu strategy. This protocol is a general guideline and may require optimization based on the specific peptide sequence and the properties of the β-amino acid.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus).
-
Amino Acids: Fmoc-protected α-amino acids with appropriate side-chain protection (tBu, Boc, Trt, etc.).
-
Target Amino Acid: Fmoc-(r)-3-Amino-3-(3-nitrophenyl)propionic acid.
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Piperidine, peptide synthesis grade.
-
N,N-Diisopropylethylamine (DIPEA).
-
Methanol (MeOH).
-
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
-
Cleavage Cocktail:
-
Trifluoroacetic acid (TFA).
-
Triisopropylsilane (TIS).
-
Water (H₂O).
-
(Optional: 1,2-Ethanedithiol (EDT) for peptides containing Trp or Met).
-
-
Other:
-
Cold diethyl ether.
-
Reaction vessel for manual SPPS.
-
Shaker or bubbler for agitation.
-
Filtration apparatus.
-
Nitrogen gas supply.
-
Protocol
1. Resin Swelling:
-
Place the desired amount of resin in the reaction vessel.
-
Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[4]
-
Drain the DMF.
2. First Amino Acid Loading (if starting with a non-preloaded resin): This step is for attaching the first amino acid to the resin. If using a pre-loaded resin, proceed to Step 3.
-
Dissolve 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of DIPEA in dry DCM.[6]
-
Add the solution to the swollen resin and agitate for 1-2 hours at room temperature.[6]
-
Drain the solution and wash the resin with DMF (3x) and DCM (3x).[6]
-
To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 15 minutes.[6]
-
Drain and wash the resin with DMF (3x) and DCM (3x).
3. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[2]
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for another 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x).
4. Amino Acid Coupling (including Fmoc-(r)-3-Amino-3-(3-nitrophenyl)propionic acid):
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-(r)-3-Amino-3-(3-nitrophenyl)propionic acid) and 3-5 equivalents of HBTU/HATU in DMF.[5]
-
Add 6-10 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.[5]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Drain the coupling solution and wash the resin with DMF (3x).
5. Repeat Synthesis Cycle:
-
Repeat steps 3 (Fmoc Deprotection) and 4 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.
6. Final Deprotection and Washing:
-
After coupling the final amino acid, perform a final Fmoc deprotection (Step 3).
-
Wash the peptide-resin thoroughly with DMF (5x), followed by DCM (5x), and finally with Methanol (3x).
-
Dry the resin under vacuum for at least 1 hour.
7. Cleavage and Deprotection:
-
Prepare a fresh cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
8. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Analyze the purified fractions by analytical RP-HPLC and confirm the molecular weight by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide product.
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the solid-phase peptide synthesis workflow.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Fmoc deprotection step in SPPS.
Caption: Amino acid coupling step in SPPS.
Conclusion
The incorporation of this compound into peptides offers a promising avenue for the development of novel therapeutics with improved stability and tailored biological activities. The provided protocols and guidelines, based on standard Fmoc-SPPS chemistry, serve as a robust starting point for researchers. While optimization may be necessary to achieve the highest yields and purity for specific peptide sequences, the principles outlined in this document provide a solid foundation for the successful synthesis and application of these modified peptides.
References
- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for Chiral Resolution of 3-Amino-3-(3-nitrophenyl)propionic acid by HPLC
Introduction
3-Amino-3-(3-nitrophenyl)propionic acid is a chiral β-amino acid derivative. The stereochemistry of such molecules is of critical importance in the pharmaceutical industry, as enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, the development of robust and reliable analytical methods for the enantioselective separation and quantification of these compounds is essential for drug development, quality control, and pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the chiral resolution of the enantiomers of 3-Amino-3-(3-nitrophenyl)propionic acid. The proposed method utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad applicability in separating a diverse range of chiral molecules.
Principle of Chiral Separation
The enantioselective separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, form chiral cavities and possess various interaction sites (e.g., for hydrogen bonding, π-π interactions, and dipole-dipole interactions).[1] The distinct spatial arrangement of these sites allows for the formation of transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and, consequently, their separation. The presence of the nitrophenyl group in the analyte suggests that π-π interactions will play a significant role in the chiral recognition mechanism.
Recommended HPLC Method
A normal-phase HPLC method is proposed for the effective chiral resolution of 3-Amino-3-(3-nitrophenyl)propionic acid. This approach typically provides excellent selectivity for aromatic compounds on polysaccharide-based CSPs.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
Expected Performance
The following table summarizes the expected chromatographic performance based on the separation of structurally similar compounds. Actual results may vary.
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
| Separation Factor (α) | > 1.2 |
| Resolution (Rs) | > 1.5 |
Experimental Protocol
1. Reagents and Materials
-
Racemic 3-Amino-3-(3-nitrophenyl)propionic acid
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol
-
Trifluoroacetic Acid (TFA), analytical grade
-
Chiralpak® AD-H column (or equivalent polysaccharide-based CSP)
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Mobile Phase Preparation
-
Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Trifluoroacetic Acid.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use to prevent pump cavitation and baseline noise.
3. Sample Preparation
-
Accurately weigh 10 mg of racemic 3-Amino-3-(3-nitrophenyl)propionic acid.
-
Transfer the sample to a 10 mL volumetric flask.
-
Add a small amount of the mobile phase to dissolve the sample, then dilute to the mark with the mobile phase.
-
Mix the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
4. HPLC System Setup and Analysis
-
Install the Chiralpak® AD-H column in the HPLC system.
-
Set the column temperature to 25 °C.
-
Purge the HPLC pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 254 nm.
-
Inject 10 µL of the prepared sample solution onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
5. Data Analysis
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas to determine the enantiomeric ratio.
-
Calculate the retention factors (k'), separation factor (α), and resolution (Rs) to evaluate the quality of the separation.
Troubleshooting
-
Poor Resolution: If the resolution is below 1.5, consider adjusting the mobile phase composition. Decreasing the percentage of isopropanol may increase retention and improve resolution. The type and concentration of the acidic or basic modifier (e.g., TFA or diethylamine) can also significantly impact the separation.
-
Peak Tailing: Peak tailing may be caused by interactions with residual silanols on the silica support. The addition of a small amount of an acidic or basic modifier to the mobile phase, such as TFA or diethylamine, can help to improve peak shape.
-
Irreproducible Retention Times: Fluctuations in column temperature or mobile phase composition can lead to shifts in retention times. Ensure that the column oven is maintaining a stable temperature and that the mobile phase is accurately prepared and well-mixed.
Visualizations
Caption: Experimental workflow for the chiral HPLC analysis of 3-Amino-3-(3-nitrophenyl)propionic acid.
Caption: Key components and their logical relationship in the HPLC system for chiral separation.
References
Application Notes and Protocols for (r)-3-Amino-3-(3-nitrophenyl)propionic acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(r)-3-Amino-3-(3-nitrophenyl)propionic acid is a valuable chiral building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its stereochemically defined structure, featuring a β-amino acid scaffold with a synthetically versatile nitro-substituted phenyl ring, makes it an important starting material for the enantioselective synthesis of a variety of complex molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of chiral β-lactams and dipeptides, key structural motifs in many pharmaceutical agents. The nitro group can serve as a precursor for an amino group or other functionalities, further expanding its utility in creating diverse molecular architectures.
Key Applications
The primary applications of this compound lie in its use as a precursor for:
-
Chiral β-Lactams: The 2-azetidinone ring is a core component of numerous antibiotic drugs. The defined stereochemistry of the starting material allows for the synthesis of enantiomerically pure β-lactams.
-
Novel Dipeptides: Incorporation of this non-proteinogenic β-amino acid into peptide chains can enhance metabolic stability and introduce unique conformational constraints, which are desirable properties in peptide-based therapeutics.
Data Presentation: Synthesis of Key Intermediates and Target Molecules
The following tables summarize quantitative data for the key synthetic steps, providing a clear comparison of expected outcomes.
Table 1: N-Protection of this compound
| Protecting Group | Reagent | Solvent | Base | Reaction Time (h) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate | THF/Water | NaOH | 2 | >95 |
Table 2: Synthesis of a Chiral β-Lactam
| Step | Reactants | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |
| Activation | N-Boc-(r)-3-amino-3-(3-nitrophenyl)propionic acid, Ethyl Chloroformate | N-Methylmorpholine | Dry THF | 0.5 | Intermediate |
| Cyclization | Activated Ester | Triethylamine | Dry THF | 12 | 75-85 |
Table 3: Synthesis of a Dipeptide
| Step | Reactants | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |
| Coupling | N-Boc-(r)-3-amino-3-(3-nitrophenyl)propionic acid, L-Alanine methyl ester HCl | EDC, HOBt, DIPEA | DMF | 24 | 80-90 |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the amino group, a crucial first step for many synthetic applications.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and 1 M aqueous NaOH (to dissolve the starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the THF under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(r)-3-amino-3-(3-nitrophenyl)propionic acid as a solid.
Protocol 2: Synthesis of a Chiral β-Lactam
This protocol outlines the intramolecular cyclization of the N-protected β-amino acid to form a β-lactam ring.
Materials:
-
N-Boc-(r)-3-amino-3-(3-nitrophenyl)propionic acid
-
Ethyl chloroformate
-
N-Methylmorpholine (NMM)
-
Triethylamine (TEA)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
Dissolve N-Boc-(r)-3-amino-3-(3-nitrophenyl)propionic acid (1.0 eq) in dry THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -20 °C.
-
Add N-Methylmorpholine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).
-
Stir the reaction mixture at -20 °C for 30 minutes to form the mixed anhydride.
-
Add triethylamine (2.0 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the triethylammonium hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-lactam.
Protocol 3: Synthesis of a Dipeptide
This protocol details the coupling of the N-protected β-amino acid with an α-amino acid ester.
Materials:
-
N-Boc-(r)-3-amino-3-(3-nitrophenyl)propionic acid
-
L-Alanine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dry Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve N-Boc-(r)-3-amino-3-(3-nitrophenyl)propionic acid (1.0 eq), L-Alanine methyl ester hydrochloride (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in dry DMF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into cold water and extract with ethyl acetate (3 x).
-
Combine the organic extracts and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected dipeptide.
Visualizations
Application Notes and Protocols for the Analytical Detection of (R)-3-Amino-3-(3-nitrophenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the analytical detection and quantification of (R)-3-Amino-3-(3-nitrophenyl)propionic acid. The primary method detailed is a chiral High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, suitable for enantiomeric purity assessment and quantification. Additionally, a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is outlined for trace-level analysis. These protocols are designed for use in research, quality control, and drug development settings.
Chiral HPLC-UV Method for Enantioselective Analysis
Principle
The direct enantioselective separation of (R)- and (S)-3-Amino-3-(3-nitrophenyl)propionic acid is achieved without derivatization using a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs are particularly effective for resolving the enantiomers of polar, ionic compounds like amino acids. The method relies on the differential interaction of the enantiomers with the chiral selector, leading to different retention times. Quantification is performed using a UV detector, leveraging the chromophore present in the molecule.
Apparatus and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Chiral Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size, or equivalent macrocyclic glycopeptide-based CSP.
-
Data Acquisition and Processing Software: Chromeleon™, Empower™, or equivalent.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
pH Meter.
-
Syringe Filters: 0.22 µm, PTFE or nylon.
Reagents and Standards
-
This compound: Reference Standard.
-
(S)-3-Amino-3-(3-nitrophenyl)propionic acid: Reference Standard (or racemic mixture).
-
Methanol: HPLC grade.
-
Acetonitrile: HPLC grade.
-
Formic Acid: LC-MS grade.
-
Water: Deionized, 18.2 MΩ·cm or HPLC grade.
Experimental Protocol
1.4.1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Racemic Standard (for specificity): Prepare a 50 µg/mL solution of the racemic mixture in the mobile phase to verify the separation of the two enantiomers.
1.4.2. Sample Preparation
-
For Pure Substance (e.g., API): Prepare the sample in the same manner as the stock solution to achieve a final concentration within the calibration range.
-
For Biological Matrices (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
1.4.3. Chromatographic Conditions
-
Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm
-
Mobile Phase: 80:20 (v/v) Methanol:Water with 0.1% Formic Acid. (The organic modifier concentration can be adjusted to optimize resolution).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm (The nitro-aromatic structure suggests strong absorbance in this region).
-
Injection Volume: 10 µL
1.4.4. System Suitability Before starting the analysis, perform five replicate injections of a standard solution (e.g., 50 µg/mL). The system is deemed suitable for use if the following criteria are met:
-
Resolution (Rs): ≥ 1.5 between the (R) and (S) enantiomer peaks (using the racemic standard).
-
Tailing Factor (T): ≤ 2.0 for the (R)-enantiomer peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for peak area and retention time.
Method Validation and Data Presentation
The method should be validated according to ICH guidelines. The following table summarizes representative performance data for a chiral HPLC-UV method.
| Validation Parameter | Specification | Typical Result |
| Specificity | Baseline resolution of enantiomers | Resolution (Rs) > 2.0 |
| Linearity (R²) | ≥ 0.999 | 0.9997 |
| Range | - | 1.0 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (% RSD) | ||
| - Intraday | ≤ 2.0% | < 1.5% |
| - Interday | ≤ 2.0% | < 2.0% |
| LOD | Signal-to-Noise ≥ 3 | 0.3 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
Note: The data presented are representative values for a validated chiral HPLC method and should be confirmed for the specific application.
LC-MS/MS Method for High-Sensitivity Quantification
Principle
For applications requiring higher sensitivity, such as pharmacokinetic studies or analysis in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.[1][2] While a chiral column can be used for enantioselective LC-MS/MS, this protocol outlines a method for achiral separation, which would quantify the total amount of the compound unless coupled with a chiral separation front-end.
Apparatus and Materials
-
LC-MS/MS System: A system such as a Sciex QTRAP 6500+ or Thermo Q-Exactive Plus, coupled with a UPLC/HPLC system (e.g., Shimadzu Nexera, Agilent 1290).
-
Analytical Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 100 x 2.1 mm, 1.7 µm).
-
Other materials: As listed in Section 1.2.
Experimental Protocol
2.3.1. Solution Preparation Prepare standard and sample solutions as described in Sections 1.4.1 and 1.4.2. Dilute further if necessary to fit the ng/mL range typical for LC-MS/MS.
2.3.2. LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Precursor Ion (Q1): m/z 211.1 (M+H)⁺.
-
Product Ion (Q3): A plausible fragmentation would involve the loss of the carboxylic acid group (46 Da) or other characteristic fragments. A representative transition could be m/z 211.1 → 165.1.
-
Collision Energy (CE): To be optimized (typically 15-30 eV).
-
Dwell Time: 100 ms.
-
Quantitative Data Summary
LC-MS/MS methods offer significantly lower detection limits.
| Parameter | Typical Result |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 50 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 10% |
| LOD | 0.03 ng/mL |
| LOQ | 0.1 ng/mL |
Note: The MS/MS transition and quantitative data are representative and require optimization and validation.
Visualizations
Workflow for Analytical Method Validation
Caption: Workflow for the validation of a new analytical method.
Decision Logic for Chiral Separation Method
Caption: Decision logic for choosing a chiral HPLC separation strategy.
References
Application Notes and Protocols for Cell Culture Studies with (r)-3-Amino-3-(3-nitrophenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(r)-3-Amino-3-(3-nitrophenyl)propionic acid is an amino acid derivative. While specific biological activities of the (r)-isomer are not extensively documented in publicly available literature, its structural similarity to other compounds, such as 3-nitropropionic acid (3-NP), suggests potential applications in studying cellular metabolism and mitochondrial function. 3-NP is a well-known mitochondrial toxin that irreversibly inhibits succinate dehydrogenase (Complex II) of the electron transport chain, leading to cellular energy depletion, excitotoxicity, and oxidative stress.[1][2][3] It is widely used as a tool to model neurodegenerative diseases like Huntington's disease in vitro and in vivo.[1][4][5]
The presence of a nitro group on the phenyl ring in this compound suggests that it may also modulate mitochondrial activity. The amino group and the specific stereochemistry of the (r)-isomer could confer novel biological properties, including altered cell permeability, target specificity, or downstream signaling effects compared to 3-NP. This document provides a set of generalized protocols for the initial characterization of this compound in cell culture, with a focus on assessing its effects on cell viability, mitochondrial function, and related signaling pathways. These protocols are based on established methods for studying similar compounds and can be adapted for various cell types, including neuronal and cancer cell lines.
Application Notes
Potential Biological Activities and Research Applications
Given the structural relationship to 3-NP, this compound could be investigated for several biological activities:
-
Modulation of Mitochondrial Respiration: The compound may act as an inhibitor or modulator of mitochondrial complex II or other components of the electron transport chain, impacting cellular ATP production.
-
Induction of Oxidative Stress: Disruption of mitochondrial function can lead to the generation of reactive oxygen species (ROS), a key factor in cellular damage and signaling.
-
Neurotoxicity and Neuroprotection: In neuronal cell models, the compound could be screened for neurotoxic effects, similar to 3-NP, or for potential neuroprotective properties against other stressors.
-
Anti-cancer Activity: Many cancer cells exhibit altered metabolism and a dependence on specific metabolic pathways.[6][7] Compounds that interfere with mitochondrial function can be explored for their potential to selectively target cancer cells. Dysregulation of amino acid metabolism is also a hallmark of cancer, and this compound may interfere with these pathways.[6][8][9]
Data Presentation
The following table summarizes key quantitative data that can be generated from the proposed experimental protocols to characterize the effects of this compound.
| Parameter | Assay | Expected Readout | Example Data Presentation |
| Cell Viability | MTT / Resazurin Assay | IC50 (concentration for 50% inhibition of cell viability) | A dose-response curve with IC50 value calculated. |
| Mitochondrial Function | Seahorse XF Analyzer | Oxygen Consumption Rate (OCR), Basal and Maximal Respiration | A graph showing OCR changes over time with sequential injection of mitochondrial inhibitors. |
| Mitochondrial Membrane Potential | JC-1 / TMRE Staining | Fluorescence intensity ratio (red/green for JC-1) or absolute intensity (TMRE) | Bar graphs comparing fluorescence in treated vs. control cells. |
| Apoptosis Induction | Annexin V/PI Staining | Percentage of apoptotic and necrotic cells | A quadrant plot from flow cytometry showing cell populations. |
| Signaling Pathway Activation | Western Blot | Fold change in protein expression or phosphorylation | Bar graphs showing densitometry analysis of protein bands normalized to a loading control. |
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare cell cultures for treatment with this compound.
Materials:
-
Selected cell line (e.g., SH-SY5Y for neuronal studies, HeLa or MCF-7 for cancer studies)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Vehicle (e.g., DMSO or sterile water)
-
Cell culture flasks and plates
Protocol:
-
Culture the selected cell line in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
For experiments, seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a predetermined density to achieve 70-80% confluency at the time of treatment.
-
Prepare a stock solution of this compound in a suitable vehicle.
-
On the day of the experiment, dilute the stock solution in a complete growth medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (Resazurin-based)
Objective: To determine the effect of the compound on cell viability.
Materials:
-
Treated cells in a 96-well plate
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™)
-
Plate reader capable of measuring fluorescence
Protocol:
-
After the treatment period, add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).[10]
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., 560/590 nm).[10]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the results as a dose-response curve to determine the IC50 value.
Mitochondrial Stress Test using Seahorse XF Analyzer
Objective: To assess the impact of the compound on mitochondrial respiration.
Materials:
-
Seahorse XF96 cell culture plates
-
Treated cells
-
Seahorse XF Assay Medium
-
Mitochondrial stress test kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Seed cells in a Seahorse XF96 plate and allow them to attach overnight.[10]
-
Treat the cells with different concentrations of the compound for the desired duration.
-
On the day of the assay, replace the culture medium with unbuffered XF Assay Medium supplemented with glucose, pyruvate, and glutamine.[10]
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.[10]
-
Perform the mitochondrial stress test by sequentially injecting Oligomycin, FCCP, and Rotenone/Antimycin A, measuring the Oxygen Consumption Rate (OCR) after each injection.[10]
-
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of the compound on key signaling proteins related to cell stress and death.
Materials:
-
Treated cells in 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, LC3B, p-Akt, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizations
Hypothetical Signaling Pathway of a 3-NP-like Compound
Caption: Hypothetical signaling pathway for a 3-NP-like compound.
General Experimental Workflow
Caption: General workflow for characterizing the compound.
References
- 1. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS A COVALENT ADDUCT WITH A CATALYTIC-BASE ARGININE IN THE ACTIVE SITE OF THE ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Nitropropionic acid induces autophagy by forming mitochondrial permeability transition pores rather than activatiing the mitochondrial fission pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Nitropropionic acid neurotoxicity in organotypic striatal and corticostriatal slice cultures is dependent on glucose and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The significant role of amino acid metabolic reprogramming in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncology Therapeutics Targeting the Metabolism of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Amino acids in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using (r)-3-Amino-3-(3-nitrophenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(r)-3-Amino-3-(3-nitrophenyl)propionic acid is a research chemical with potential applications in neuropharmacology. Its structural similarity to known GABA analogues suggests that it may interact with the GABAergic system, a primary target for therapeutics aimed at treating a range of neurological and psychiatric disorders. Specifically, its profile could be consistent with that of a modulator of the GABA-B receptor. Positive allosteric modulators (PAMs) of the GABA-B receptor are of significant interest as they may offer a more nuanced therapeutic effect with fewer side effects compared to direct agonists.[1]
These application notes provide a framework for the in vivo characterization of this compound (referred to herein as "the compound") as a potential GABA-B receptor modulator and anticonvulsant agent. The protocols described are standard preclinical models for assessing the efficacy and pharmacological profile of novel central nervous system (CNS) active compounds.[2][3][4]
Potential Applications
-
Neuropharmacology: Elucidation of the in vivo effects of the compound on the GABA-B receptor system.[5][6]
-
Epilepsy Research: Assessment of the anticonvulsant properties of the compound in established seizure models.[7][8]
-
Drug Development: Preliminary in vivo efficacy and dose-range finding studies to support further preclinical development.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes from the described experimental protocols.
Table 1: Potentiation of Baclofen-Induced Loss of Righting Reflex (LORR) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | n | LORR Duration (minutes) | % Potentiation of Baclofen Effect |
| Vehicle + Saline | - | 10 | 0 | 0% |
| Vehicle + Baclofen | 5 | 10 | 15.2 ± 2.1 | 0% |
| Compound + Baclofen | 10 + 5 | 10 | 25.8 ± 3.5 | 69.7% |
| Compound + Baclofen | 30 + 5 | 10 | 45.1 ± 4.2 | 196.7% |
| Compound + Baclofen | 100 + 5 | 10 | 78.5 ± 6.8 | 416.4% |
| Compound (alone) | 100 | 10 | 0 | N/A |
Data are presented as mean ± SEM. Potentiation is calculated relative to the effect of baclofen alone.
Table 2: Effect on Pentylenetetrazol (PTZ)-Induced Seizures in Rats
| Treatment Group | Dose (mg/kg, i.p.) | n | Seizure Score (Racine Scale) | Latency to First Myoclonic Jerk (seconds) |
| Vehicle + PTZ | - | 10 | 4.8 ± 0.4 | 55.3 ± 6.7 |
| Compound + PTZ | 10 | 10 | 3.5 ± 0.6 | 89.1 ± 8.2 |
| Compound + PTZ | 30 | 10 | 2.1 ± 0.5 | 154.6 ± 12.3 |
| Compound + PTZ | 100 | 10 | 0.8 ± 0.3 | 245.9 ± 18.5 |
| Diazepam + PTZ | 5 | 10 | 0.5 ± 0.2 | 280.4 ± 15.1 |
Data are presented as mean ± SEM. PTZ administered at 60 mg/kg. Seizure severity is scored on the Racine scale (0-5). Diazepam is included as a positive control.
Experimental Protocols
Protocol 1: Assessment of GABA-B Receptor Modulation via Potentiation of Baclofen-Induced Loss of Righting Reflex (LORR)
Objective: To determine if the compound enhances the sedative/hypnotic effects of a sub-threshold dose of the GABA-B agonist, baclofen, a functional indicator of positive allosteric modulation in vivo.[6][9]
Materials:
-
This compound
-
Baclofen
-
Vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard animal cages
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Habituation: On the day of the experiment, allow mice to habituate to the testing room for at least 60 minutes.
-
Dosing:
-
Divide animals into treatment groups (n=10 per group) as outlined in Table 1.
-
Administer the test compound or vehicle via i.p. injection.
-
After a 30-minute pretreatment period, administer a sub-hypnotic dose of baclofen (e.g., 5 mg/kg, i.p.) or saline.
-
-
Assessment of LORR:
-
Immediately after baclofen administration, place each mouse on its back in a clean cage.
-
The loss of righting reflex is defined as the inability of the mouse to right itself (i.e., return to all four paws) within 30 seconds.
-
Start a timer immediately upon loss of the righting reflex.
-
The duration of LORR is the time from the loss of the reflex until the mouse spontaneously rights itself and remains in that position for at least 30 seconds.
-
If a mouse does not lose its righting reflex within 10 minutes of baclofen administration, its LORR duration is recorded as 0.
-
-
Data Analysis:
-
Record the duration of LORR for each animal.
-
Calculate the mean ± SEM for each group.
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare compound-treated groups to the baclofen-only group.
-
Protocol 2: Evaluation of Anticonvulsant Activity in the Pentylenetetrazol (PTZ) Seizure Model
Objective: To assess the potential anticonvulsant efficacy of the compound against chemically-induced generalized seizures. The PTZ model is sensitive to drugs that enhance GABAergic neurotransmission.[2][3]
Materials:
-
This compound
-
Pentylenetetrazol (PTZ)
-
Vehicle
-
Positive control (e.g., Diazepam)
-
Male Sprague-Dawley rats (200-250 g)
-
Plexiglas observation chambers
-
Video recording equipment (optional, but recommended)
-
Syringes and needles for i.p. injection
Procedure:
-
Acclimation and Habituation: Acclimate rats for one week and habituate them to the observation chambers for 30 minutes prior to the experiment.
-
Dosing:
-
Divide animals into treatment groups (n=10 per group) as outlined in Table 2.
-
Administer the test compound, vehicle, or positive control (Diazepam) via i.p. injection.
-
-
Seizure Induction:
-
After a 30-minute pretreatment period, administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.).
-
Immediately place the animal in the observation chamber.
-
-
Behavioral Observation:
-
Observe each animal for 30 minutes post-PTZ injection.
-
Record the latency (in seconds) to the first myoclonic jerk.
-
Score the seizure severity for each animal using the Racine scale:
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks without upright posture
-
Stage 3: Myoclonic jerks, upright posture with bilateral forelimb clonus
-
Stage 4: Clonic-tonic seizures, loss of posture
-
Stage 5: Clonic-tonic seizures with loss of posture and wild jumping
-
-
-
Data Analysis:
-
Calculate the mean ± SEM for seizure scores and latencies for each group.
-
Analyze seizure scores using a non-parametric test (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test).
-
Analyze latency data using a one-way ANOVA followed by a suitable post-hoc test.
-
Mandatory Visualizations
Caption: Hypothesized signaling pathway of a GABA-B receptor positive allosteric modulator (PAM).
References
- 1. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpp.com [ijpp.com]
- 3. Identification and preclinical testing of novel antiepileptic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAB receptor-positive modulators: enhancement of GABAB receptor agonist effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Solubility Testing of (R)-3-Amino-3-(3-nitrophenyl)propionic acid
Introduction
(R)-3-Amino-3-(3-nitrophenyl)propionic acid is a compound of interest in pharmaceutical research and development. A thorough understanding of its solubility in various solvents is a critical first step in formulation development, as it directly influences bioavailability, dosage form design, and overall therapeutic efficacy.[1][2] The solubility of an active pharmaceutical ingredient (API) dictates the choice of excipients and the manufacturing process for liquid, semi-solid, and solid dosage forms.[2] These application notes provide a detailed protocol for determining the equilibrium solubility of this compound in different solvents, a crucial parameter for drug development. The "shake-flask" method, widely regarded as the gold standard for equilibrium solubility measurement, is described in detail.[3][4][5]
Data Presentation
Quantitative solubility data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison across different solvent systems.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | pH (for aqueous systems) | Solubility (mg/mL) | Standard Deviation | Method of Analysis |
| Purified Water | 37 ± 1 | As is | HPLC/UV-Vis | ||
| 0.1 N HCl (pH 1.2) | 37 ± 1 | 1.2 | HPLC/UV-Vis | ||
| Acetate Buffer (pH 4.5) | 37 ± 1 | 4.5 | HPLC/UV-Vis | ||
| Phosphate Buffer (pH 6.8) | 37 ± 1 | 6.8 | HPLC/UV-Vis | ||
| Methanol | 25 ± 1 | N/A | HPLC/UV-Vis | ||
| Ethanol | 25 ± 1 | N/A | HPLC/UV-Vis | ||
| Dimethyl Sulfoxide (DMSO) | 25 ± 1 | N/A | HPLC/UV-Vis | ||
| Propylene Glycol | 25 ± 1 | N/A | HPLC/UV-Vis |
Experimental Protocols
Methodology: Equilibrium Solubility Determination via Shake-Flask Method
This protocol outlines the steps for determining the thermodynamic equilibrium solubility of this compound.[3][6]
1. Materials and Equipment:
-
This compound (ensure high purity)[4]
-
Selected solvents (e.g., Purified Water, 0.1 N HCl, Acetate Buffer pH 4.5, Phosphate Buffer pH 6.8, Methanol, Ethanol, DMSO, Propylene Glycol) of analytical grade.
-
Orbital shaker with temperature control.[5]
-
Calibrated pH meter.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF, validated for low analyte binding).
-
Vials for sample collection.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
2. Preparation of Solutions:
-
Prepare the required buffer solutions (0.1 N HCl, Acetate Buffer pH 4.5, Phosphate Buffer pH 6.8) according to standard laboratory procedures.[5]
-
Verify the pH of each buffer at the experimental temperature (e.g., 37 ± 1 °C for physiological relevance) and adjust if necessary.[5]
3. Experimental Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of stoppered flasks, each containing a known volume of the selected solvent.[6] The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.
-
Equilibration: Place the flasks in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for aqueous media simulating physiological conditions, and 25 ± 1 °C for organic solvents).[5] Agitate the samples at a constant speed that is sufficient to keep the solid particles suspended.
-
Equilibrium Time Determination: To establish the time required to reach equilibrium, withdraw small aliquots of the supernatant at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).[5]
-
Sample Collection and Preparation:
-
Immediately filter the withdrawn sample through a syringe filter to remove undissolved solids.[6] Discard the initial portion of the filtrate to saturate any potential binding sites on the filter.
-
Dilute the filtered sample with an appropriate solvent to a concentration within the calibrated range of the analytical method.
-
-
pH Measurement: For aqueous systems, measure and record the pH of the saturated solution at the end of the experiment.[6]
-
Concentration Analysis: Determine the concentration of the dissolved this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[6]
-
Equilibrium Confirmation: Equilibrium is considered to be reached when consecutive measurements of concentration show no significant change (e.g., less than 5% variation).[5]
-
Data Recording: Conduct all experiments in triplicate to ensure the reliability of the results.[5] Record the individual solubility values and calculate the mean and standard deviation.
Mandatory Visualization
Caption: Experimental workflow for solubility determination.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (R)-3-Amino-3-(3-nitrophenyl)propionic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of (r)-3-Amino-3-(3-nitrophenyl)propionic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction: Reaction time may be too short, or the temperature may be too low. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature. For the Rodionov reaction, refluxing for an extended period (e.g., 6-12 hours) is often necessary. |
| Poor quality of starting materials: 3-Nitrobenzaldehyde may have oxidized to 3-nitrobenzoic acid. | Use freshly purified 3-nitrobenzaldehyde. The purity of the starting material can be checked by melting point determination or spectroscopic methods. | |
| Suboptimal reaction conditions: The choice of solvent and catalyst concentration can significantly impact yield. | For the Rodionov-type synthesis, glacial acetic acid may improve conversion. Optimize the molar ratio of reactants (3-nitrobenzaldehyde, malonic acid, and ammonium acetate). | |
| Side reactions: Formation of byproducts such as 3-nitrobenzonitrile or 3-nitrocinnamic acid can consume starting materials. | Control the reaction temperature carefully, as higher temperatures can promote side reactions. In the case of the Rodionov reaction, the formation of cinnamic acid derivatives is a known side-pathway. | |
| Low Enantiomeric Excess (ee) | Ineffective chiral resolving agent: The chosen resolving agent may not form diastereomeric salts that have a significant difference in solubility. | Screen different chiral resolving agents. For acidic compounds like the target molecule, chiral bases such as (R)-1-phenylethylamine or derivatives of tartaric acid are commonly used. |
| Racemization during workup: Exposure to harsh acidic or basic conditions, or elevated temperatures, can lead to racemization. | Perform the resolution and subsequent workup steps at controlled, and preferably lower, temperatures. Use mild acids and bases for pH adjustments. | |
| Inaccurate ee determination: The method used to measure enantiomeric excess may not be properly calibrated or optimized. | Utilize a validated chiral High-Performance Liquid Chromatography (HPLC) method with a suitable chiral stationary phase. Ensure proper peak integration and baseline resolution. | |
| Difficult Purification | Presence of closely related impurities: Co-precipitation of starting materials, byproducts, or the undesired enantiomer can complicate purification. | Recrystallization from an appropriate solvent system is often effective. Multiple recrystallizations may be necessary. For chiral resolution, the choice of solvent for diastereomeric salt formation is critical. |
| Product is an oil or difficult to crystallize: The product may not readily crystallize from the reaction mixture or purification solvents. | Try different solvent systems for crystallization. Techniques such as trituration with a non-polar solvent or using a seed crystal can induce crystallization. | |
| Inconsistent Results | Variability in reagent quality: The purity and activity of reagents, especially catalysts and resolving agents, can vary between batches. | Use reagents from a reliable source and, if possible, from the same batch for a series of experiments. |
| Atmospheric moisture: Some reagents, like malonic acid, can be hygroscopic, which can affect the reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are involved. |
Frequently Asked Questions (FAQs)
Q1: What is a common method for the racemic synthesis of 3-Amino-3-(3-nitrophenyl)propionic acid?
A common and straightforward method is a modification of the Rodionov reaction. This involves a one-pot condensation of 3-nitrobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol or glacial acetic acid, followed by heating under reflux.
Q2: How can I obtain the enantiomerically pure (R)-enantiomer?
To obtain the (R)-enantiomer, a chiral resolution of the racemic mixture is typically performed. This involves reacting the racemic acid with a chiral base, such as (R)-1-phenylethylamine or a derivative of tartaric acid, to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with an acid to liberate the enantiomerically pure this compound.
Q3: What are the expected major byproducts in the Rodionov synthesis of this compound?
The primary byproducts can include 3-nitrocinnamic acid and ylidenemalonic acids. The formation of these byproducts is often favored by certain reaction conditions, and their presence can complicate the purification of the desired β-amino acid.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable mobile phase, for example, a mixture of ethyl acetate and hexane, can be used to separate the starting material (3-nitrobenzaldehyde) from the product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q5: What is the best way to determine the enantiomeric excess (ee) of my final product?
Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the enantiomeric excess. A chiral stationary phase is used to separate the (R) and (S) enantiomers, and the ratio of their peak areas gives the ee. It is also possible to use Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent or by converting the enantiomers into diastereomers with a chiral derivatizing agent.
Experimental Protocols
Racemic Synthesis of 3-Amino-3-(3-nitrophenyl)propionic acid (Modified Rodionov Reaction)
Materials:
-
3-Nitrobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2.5 equivalents).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate and wash with cold water.
-
Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.
-
Wash the basic solution with an organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 4-5 to precipitate the racemic 3-amino-3-(3-nitrophenyl)propionic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Chiral Resolution of Racemic 3-Amino-3-(3-nitrophenyl)propionic acid
Materials:
-
Racemic 3-Amino-3-(3-nitrophenyl)propionic acid
-
(R)-(+)-α-phenylethylamine (or another suitable chiral resolving agent)
-
Methanol (or another suitable solvent for crystallization)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the racemic 3-Amino-3-(3-nitrophenyl)propionic acid in a minimal amount of hot methanol.
-
In a separate flask, dissolve an equimolar amount of (R)-(+)-α-phenylethylamine in methanol.
-
Slowly add the chiral amine solution to the amino acid solution with stirring.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
The enantiomeric purity of the acid recovered from the salt can be checked at this stage. If necessary, recrystallize the diastereomeric salt from fresh hot methanol to improve diastereomeric purity.
-
To recover the (r)-amino acid, dissolve the purified diastereomeric salt in water and acidify with dilute HCl until the amino acid precipitates.
-
Filter the solid this compound, wash with cold water, and dry under vacuum.
-
Determine the enantiomeric excess using chiral HPLC.
Data Presentation
The following tables summarize quantitative data on the effect of reaction parameters on yield. This data is based on studies of related reactions and serves as a guide for optimization.
Table 1: Effect of Catalyst Loading on Product Yield in a Related Reaction
| Catalyst Loading (mol%) | Yield (%) |
| 5 | 83 |
| 10 | 85 |
| 15 | 92 |
| 20 | 92 |
Table 2: Effect of Temperature on Product Yield in a Related Reaction
| Temperature (°C) | Yield (%) |
| 50 | 65 |
| 70 | 88 |
| 80 | 88 |
| 100 | 92 |
Visualizations
Experimental Workflow for Synthesis and Resolution
Technical Support Center: Purification of (R)-3-Amino-3-(3-nitrophenyl)propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (r)-3-Amino-3-(3-nitrophenyl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: While specific impurities can vary based on the synthetic route, common by-products in the synthesis of 3-amino-3-arylpropionic acids may include:
-
Unreacted starting materials: Depending on the specific synthesis, these could include 3-nitrobenzaldehyde and reagents used for the introduction of the amino and propionic acid functionalities.
-
The corresponding (s)-enantiomer: In non-stereospecific syntheses, the racemic mixture will be the primary product, requiring chiral resolution.
-
Cinnamic acid derivatives: These can form as side products in certain synthetic pathways.[1]
-
Diastereomeric salts: If chiral resolution is performed using a resolving agent like tartaric acid, the diastereomeric salts formed will be present and need to be separated.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are recrystallization and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity. For removing the unwanted (s)-enantiomer, chiral resolution via diastereomeric salt crystallization or preparative chiral HPLC is necessary.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: For polar amino acids, including derivatives like this compound, a common and effective recrystallization solvent is boiling water.[2] Due to the polar nature of the amino and carboxylic acid groups, as well as the nitro group, water is a good candidate. For less polar impurities, a mixed solvent system, such as ethanol/water, may also be effective.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the hot solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent. | Gradually add more hot solvent until the compound dissolves. |
| Incorrect solvent choice. | If the compound remains insoluble even with a large volume of solvent, the solvent is likely unsuitable. A different, more polar solvent or a solvent mixture should be tested. |
Problem 2: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| Solution is not saturated. | Reheat the solution and carefully evaporate some of the solvent to increase the concentration. Allow to cool slowly again. |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Nucleation is inhibited. | Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, if available, add a seed crystal of the pure compound. |
Problem 3: The product "oils out" instead of crystallizing.
| Possible Cause | Suggested Solution |
| Solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly. |
| High level of impurities. | Consider a preliminary purification step, such as a simple filtration or a quick column chromatography, to remove some of the impurities before recrystallization. |
| Inappropriate solvent. | The solvent may be too non-polar. Try a more polar solvent system. |
Problem 4: Low recovery yield after recrystallization.
| Possible Cause | Suggested Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor. |
| Premature crystallization during hot filtration. | If a hot filtration step is necessary to remove insoluble impurities, preheat the funnel and filter paper to prevent the product from crystallizing out. |
Chiral Resolution via Diastereomeric Salt Crystallization
Problem 1: Diastereomeric salts do not precipitate.
| Possible Cause | Suggested Solution |
| Incorrect stoichiometry of the resolving agent. | Ensure the molar ratio of the resolving agent to the racemic amino acid is appropriate. Typically, a 0.5 to 1.0 molar equivalent of the resolving agent is used. |
| Unsuitable solvent. | The diastereomeric salts may be too soluble in the chosen solvent. Experiment with different solvents or solvent mixtures of varying polarity. |
| Low concentration of reactants. | Increase the concentration of the racemic amino acid and the resolving agent in the solution. |
Problem 2: Low enantiomeric excess (ee) of the final product.
| Possible Cause | Suggested Solution |
| Incomplete separation of diastereomers. | Perform multiple recrystallizations of the diastereomeric salt to improve its purity before liberating the free amino acid. |
| Co-precipitation of both diastereomers. | Adjust the crystallization conditions, such as the cooling rate and solvent system, to enhance the selective precipitation of the desired diastereomer. |
| Inaccurate measurement of optical rotation. | Ensure the polarimeter is properly calibrated and that the sample is free of any optically active impurities. Chiral HPLC is a more accurate method for determining enantiomeric excess. |
Preparative Chiral HPLC
Problem 1: Poor or no separation of enantiomers.
| Possible Cause | Suggested Solution |
| Incorrect chiral stationary phase (CSP). | Select a CSP known to be effective for the separation of amino acids or compounds with similar structures. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often good starting points. |
| Inappropriate mobile phase. | Optimize the mobile phase composition. For normal phase, vary the ratio of hexane/isopropanol or hexane/ethanol. For reversed-phase, adjust the acetonitrile/water or methanol/water ratio and the pH of any aqueous buffer. |
| Low temperature. | In some cases, increasing the column temperature can improve peak shape and resolution. |
Problem 2: Peak tailing or broad peaks.
| Possible Cause | Suggested Solution |
| Secondary interactions with the stationary phase. | For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape. |
| Column overload. | Reduce the amount of sample injected onto the column. |
| Column degradation. | Flush the column with a strong solvent or, if necessary, replace the column. |
Data Presentation
The following tables provide hypothetical quantitative data for the purification of this compound, which can be used as a benchmark for experimental results.
Table 1: Recrystallization from Different Solvents
| Solvent System | Yield (%) | Purity (by HPLC, %) |
| Water | 75 | 98.5 |
| Ethanol/Water (9:1) | 82 | 97.2 |
| Isopropanol | 65 | 96.8 |
Table 2: Chiral Resolution with (1R)-(-)-10-Camphorsulfonic Acid
| Recrystallization of Diastereomeric Salt | Yield of (R)-enantiomer (%) | Enantiomeric Excess (ee, %) |
| 1st Recrystallization | 40 | 92 |
| 2nd Recrystallization | 32 | >98 |
| 3rd Recrystallization | 25 | >99.5 |
Table 3: Preparative Chiral HPLC Purification
| Chiral Stationary Phase | Mobile Phase | Loading per Injection (mg) | Recovery (%) | Purity (by HPLC, %) |
| Cellulose-based | Hexane/Ethanol/TFA (80:20:0.1) | 50 | 85 | >99.8 |
| Amylose-based | Acetonitrile/Water/Formic Acid (70:30:0.1) | 40 | 88 | >99.7 |
Experimental Protocols
Protocol 1: Recrystallization from Water
-
Dissolution: In a flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature until a constant weight is achieved.
Protocol 2: Preparative Chiral HPLC
-
Sample Preparation: Dissolve the crude or partially purified product in the mobile phase to be used for the separation. Filter the sample solution through a 0.45 µm filter before injection.
-
Column Equilibration: Equilibrate the chosen chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the sample onto the column and begin collecting fractions as the enantiomers elute. The collection can be triggered by a UV detector signal.
-
Solvent Evaporation: Combine the fractions containing the purified (r)-enantiomer and remove the solvent under reduced pressure.
-
Purity Analysis: Analyze the purity of the final product using analytical chiral HPLC.
Visualizations
References
stability issues of (r)-3-Amino-3-(3-nitrophenyl)propionic acid in solution
Welcome to the technical support center for (r)-3-Amino-3-(3-nitrophenyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the reliable use of this compound in your research.
Troubleshooting Guide
This guide provides solutions to common problems that may arise when working with this compound in solution.
| Problem | Potential Cause | Recommended Action |
| Solution appears discolored (yellowish/brownish) upon preparation or storage. | Oxidation or Nitrophenyl Group Degradation: The nitrophenyl group can be susceptible to oxidative degradation, especially when exposed to air, light, or certain metal ions. | 1. Prepare solutions fresh whenever possible. 2. Use deoxygenated solvents by sparging with nitrogen or argon. 3. Store solutions in amber vials or protect them from light. 4. Consider adding a small amount of an antioxidant, but verify its compatibility with your experimental setup. |
| Precipitate forms in the solution after a period of storage. | Low Solubility or pH Shift: The compound has limited solubility in some solvents. Changes in pH can also affect its solubility as it is an amino acid. | 1. Verify the solubility of the compound in your chosen solvent at the desired concentration. 2. Ensure the pH of the solution is maintained within a range where the compound is soluble. 3. If using a buffer, ensure its components do not react with the compound. |
| Loss of purity or appearance of new peaks in HPLC analysis over time. | Chemical Degradation: The compound may be undergoing hydrolysis, oxidation, or other degradation pathways depending on the solution's conditions (pH, temperature, light exposure). | 1. Conduct a forced degradation study to identify potential degradation products and pathways (see experimental protocols below). 2. Adjust storage conditions to minimize degradation (e.g., store at recommended 0-8°C, protect from light).[1] 3. Ensure the purity of your solvents and reagents, as impurities can catalyze degradation. |
| Inconsistent experimental results. | Solution Instability: Degradation of the compound in solution can lead to a lower effective concentration, impacting experimental outcomes. | 1. Always use freshly prepared solutions for critical experiments. 2. If solutions must be stored, perform a stability study to determine the acceptable storage duration under your specific conditions. 3. Re-analyze the purity of the solution before use if it has been stored for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored at 0-8°C to ensure its long-term stability.[1]
Q2: In which solvents is this compound soluble?
A2: While specific solubility data is limited, related compounds are slightly soluble in water and may have better solubility in organic solvents like DMSO or DMF, or in aqueous solutions with adjusted pH. It is recommended to perform solubility tests for your specific application.
Q3: What are the likely degradation pathways for this compound in solution?
A3: Based on its structure, potential degradation pathways include hydrolysis of the amino acid functional groups, oxidation, and reactions involving the nitrophenyl group.[2][3] Forced degradation studies are the best way to identify the specific degradation products under your experimental conditions.[3][4][5][6]
Q4: How can I monitor the stability of this compound in my solutions?
A4: A stability-indicating HPLC method is the most common and effective way to monitor the purity of the compound and detect the formation of degradation products over time.[5][7] This involves developing an HPLC method that can separate the parent compound from all potential degradation products.[7]
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions. The goal is to induce 5-20% degradation of the active pharmaceutical ingredient (API).[4][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at regular intervals.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at regular intervals.
-
-
Thermal Degradation:
-
Keep the stock solution at 60°C for 7 days in a temperature-controlled oven, protected from light.
-
Withdraw samples at regular intervals.
-
-
Photolytic Degradation:
3. Sample Analysis:
-
Analyze all samples (stressed and control) using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products).
Stability-Indicating HPLC Method
This is a general HPLC method that can be used as a starting point for developing a stability-indicating assay for this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with 95% A and 5% B, then ramp to 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or a wavelength determined by UV-Vis scan of the compound) |
| Injection Volume | 10 µL |
Data Presentation
The following tables can be used to organize the data from your stability studies.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |
| 0.1 N HCl, 60°C | 24 hrs | |||
| 0.1 N NaOH, 60°C | 24 hrs | |||
| 3% H₂O₂, RT | 24 hrs | |||
| 60°C | 7 days | |||
| Photolytic | - |
Table 2: Solution Stability Data at Different Temperatures
| Storage Temperature | Time Point | % Purity of Parent Compound | % Area of Major Degradant |
| 4°C | 0 hrs | ||
| 24 hrs | |||
| 48 hrs | |||
| 7 days | |||
| Room Temperature | 0 hrs | ||
| 24 hrs | |||
| 48 hrs | |||
| 7 days |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for the compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Forced Degradation Studies - STEMart [ste-mart.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Playbook – Pharma Stability [pharmastability.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of (r)-3-Amino-3-(3-nitrophenyl)propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (r)-3-Amino-3-(3-nitrophenyl)propionic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
I. Troubleshooting Guides
This section offers solutions to common problems encountered during the synthesis of this compound via three primary routes: the Rodionov reaction, enzymatic synthesis, and chiral resolution.
Route 1: Rodionov Reaction
The Rodionov reaction provides a direct, one-pot synthesis of β-amino acids from an aldehyde, malonic acid, and ammonia.
Diagram of the Rodionov Reaction Pathway and Side Products
Caption: Rodionov reaction pathway for the synthesis of racemic 3-Amino-3-(3-nitrophenyl)propionic acid and the formation of common side products.
Troubleshooting Common Issues in the Rodionov Reaction
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired β-amino acid | - Suboptimal reaction temperature. - Incorrect ratio of reactants. - Premature precipitation of intermediates. | - Optimize the reaction temperature, typically between 80-100 °C. - Use a slight excess of malonic acid and a larger excess of ammonia. - Ensure all reactants are fully dissolved before heating. |
| High percentage of 3-nitrocinnamic acid as a byproduct | The Knoevenagel condensation is favored over the Michael addition of ammonia. | - Increase the concentration of ammonia in the reaction mixture. - Lower the reaction temperature to favor the Michael addition. |
| Formation of 3-(3-nitrophenyl)ylidenemalonic acid | Incomplete reaction or conditions favoring the initial condensation product. | - Increase the reaction time to allow for the subsequent Michael addition and decarboxylation. - Ensure a sufficient amount of ammonia is present. |
| Product is difficult to purify | Presence of multiple side products and unreacted starting materials. | - First, perform an acid-base extraction to separate the acidic side products from the amphoteric amino acid. - Recrystallize the product from a suitable solvent system (e.g., water/ethanol). |
Route 2: Enzymatic Synthesis using Transaminases
This method employs a transaminase enzyme to asymmetrically convert a β-keto acid precursor to the desired (r)-β-amino acid.
Diagram of the Enzymatic Synthesis Workflow
Technical Support Center: Scaling Up (r)-3-Amino-3-(3-nitrophenyl)propionic acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (r)-3-Amino-3-(3-nitrophenyl)propionic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
Q: We are experiencing a significantly lower yield of this compound than anticipated during scale-up. What are the potential causes and how can we troubleshoot this?
A: Low yields during the scale-up of 3-amino-3-arylpropionic acid synthesis can stem from several factors. A primary concern is the formation of side products, most notably cinnamic acid derivatives through a competing elimination reaction.
Troubleshooting Steps:
-
Reaction Condition Optimization: Carefully re-evaluate and optimize reaction parameters. The polarity of the solvent can significantly influence the reaction pathway. A less polar solvent may favor the desired product formation by influencing the solubility of reaction intermediates.
-
Control of Reaction Intermediates: Mechanistic studies have shown that the one-pot synthesis of 3-amino-3-arylpropionic acids can proceed through complex pathways with interconverting intermediates.[1] Precise control over temperature and addition rates of reagents can help steer the reaction towards the desired product.
-
Starting Material Purity: Ensure the purity of the starting materials, particularly the 3-nitrobenzaldehyde and the amine source. Impurities can interfere with the reaction and lead to the formation of byproducts.
Issue 2: Reduced Enantiomeric Excess (% ee) at Larger Scales
Q: Our initial lab-scale synthesis of this compound showed high enantiomeric excess. However, upon scaling up, the % ee has dropped. What could be the reason and how do we address it?
A: A decrease in enantiomeric excess during scale-up is a common challenge in asymmetric synthesis. This is often related to catalyst activity, reaction kinetics, and mass transfer limitations.
Troubleshooting Steps:
-
Catalyst Loading and Activity: Increasing the batch size without proportionally adjusting the catalyst loading can lead to incomplete conversion or side reactions that erode enantioselectivity. It is crucial to maintain the optimal substrate-to-catalyst ratio. In some cases, lower catalyst loadings can be used effectively in mixed solvent systems.
-
Temperature Control: Inadequate heat dissipation in larger reactors can lead to temperature gradients, which can negatively impact the stereoselectivity of the catalyst. Ensure uniform and consistent temperature control throughout the reactor.
-
Mixing and Mass Transfer: Inefficient mixing can lead to localized high concentrations of reactants, which can affect the performance of the chiral catalyst. The choice of impeller and agitation speed are critical parameters to consider during scale-up to ensure homogeneous reaction conditions.
-
Moisture and Air Sensitivity: Chiral catalysts are often sensitive to moisture and air. Ensure that all solvents and reagents are rigorously dried and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Difficulties in Product Purification and Isolation
Q: We are facing challenges in purifying this compound at a larger scale. The product is difficult to crystallize and contains persistent impurities. What purification strategies can we employ?
A: The purification of nitroaromatic compounds can be challenging due to their physical properties and potential for forming impurities that are difficult to remove.[2]
Troubleshooting Steps:
-
Crystallization Solvent Screening: A systematic screening of different solvent systems is crucial for identifying conditions that promote the crystallization of the desired enantiomer while leaving impurities in the mother liquor. Consider binary or ternary solvent mixtures to fine-tune solubility and crystal packing.
-
Control of Supersaturation: During crystallization, the rate of cooling and the degree of supersaturation are critical. A slower cooling rate can lead to larger, purer crystals. Seeding the solution with a small amount of pure product can also promote selective crystallization.
-
Chromatographic Purification: If crystallization proves ineffective for removing certain impurities, preparative chromatography may be necessary. Chiral chromatography can be employed to separate enantiomers if the enantiomeric excess is not sufficiently high.
-
Treatment for Nitroaromatic Impurities: Specific techniques for removing nitroaromatic impurities from wastewater, such as adsorption on modified porous polystyrene microspheres, could potentially be adapted for product purification.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to monitor during the scale-up of this compound synthesis?
A1: The most critical parameters include temperature, pressure (for hydrogenation reactions), catalyst loading, substrate concentration, and mixing efficiency. The table below summarizes the potential impact of these parameters.
| Parameter | Potential Impact on Scale-Up |
| Temperature | Affects reaction rate, selectivity, and catalyst stability. Poor control can lead to side reactions and reduced enantiomeric excess. |
| Pressure | Crucial for asymmetric hydrogenation reactions. Inconsistent pressure can lead to incomplete reaction and lower yields. |
| Catalyst Loading | Directly impacts reaction rate and enantioselectivity. Insufficient loading can result in low conversion and ee. |
| Substrate Conc. | High concentrations can lead to mass transfer limitations and issues with heat dissipation. |
| Mixing | Inefficient mixing can cause localized "hot spots" and concentration gradients, negatively affecting selectivity. |
Q2: Are there any specific safety considerations when handling 3-nitro-substituted compounds on a large scale?
A2: Yes, nitroaromatic compounds can be toxic and mutagenic.[2] Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, is mandatory. All manipulations should be performed in a well-ventilated area or a fume hood. For large-scale operations, consider closed-system transfers to minimize exposure. Furthermore, nitro compounds can be thermally unstable, so it is crucial to have precise temperature control to avoid runaway reactions.
Q3: Can biocatalysis be a viable alternative for the large-scale production of this compound?
A3: Biocatalysis, particularly using ω-transaminases, has emerged as a powerful method for the production of chiral β-amino acids.[4] These enzymatic methods can offer high enantioselectivity (>99% ee) and operate under mild reaction conditions.[4] However, challenges in scaling up biocatalytic processes include enzyme stability, substrate inhibition, and product inhibition.
Experimental Protocols
This section provides a detailed methodology for a key experiment in the synthesis of this compound, based on asymmetric hydrogenation, a common industrial practice for producing chiral molecules.
Protocol: Asymmetric Hydrogenation of a Prochiral Precursor
This protocol is a representative example and may require optimization for specific equipment and scale.
Materials:
-
Prochiral β-(acylamino)acrylate precursor
-
Rhodium-based chiral catalyst (e.g., Rh-TangPhos)
-
Anhydrous, degassed solvent (e.g., methanol, ethanol)
-
Hydrogen gas (high purity)
-
High-pressure reactor equipped with a stirrer, temperature control, and pressure gauge
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been purged with an inert gas (e.g., nitrogen) to remove any air and moisture.
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with the prochiral β-(acylamino)acrylate precursor and the anhydrous, degassed solvent.
-
Catalyst Introduction: In a separate glovebox or under a stream of inert gas, prepare a solution of the chiral rhodium catalyst in a small amount of the reaction solvent. Transfer this catalyst solution to the reactor.
-
Sealing and Purging: Seal the reactor and purge it several times with low-pressure hydrogen gas to remove the inert atmosphere.
-
Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar). Begin stirring and heat the reaction mixture to the optimal temperature (e.g., 25-50 °C).
-
Monitoring: Monitor the reaction progress by taking samples periodically (if the reactor setup allows) and analyzing them by HPLC for substrate conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Isolation: The product can be isolated by removing the solvent under reduced pressure. Further purification, such as crystallization or chromatography, may be necessary to obtain the desired purity.
Visualizations
Diagram 1: Logical Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting workflow for addressing low enantiomeric excess.
Diagram 2: Experimental Workflow for Asymmetric Hydrogenation
Caption: Step-by-step experimental workflow for asymmetric hydrogenation.
References
- 1. WO2006065826A2 - Process to chiral beta amino acid derivatives by asymmetric hydrogenation - Google Patents [patents.google.com]
- 2. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Refining Reaction Conditions for (R)-3-Amino-3-(3-nitrophenyl)propionic acid Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the coupling reactions of (R)-3-Amino-3-(3-nitrophenyl)propionic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Action & Troubleshooting |
| Low or No Coupling Yield | 1. Inefficient Carboxylic Acid Activation: The activation of the carboxylic acid on this compound may be incomplete. | - Optimize Coupling Reagent: Select a suitable coupling reagent. Carbodiimides like EDC or DCC are common, but for challenging couplings, consider phosphonium (e.g., PyBOP, PyAOP) or uronium/aminium salts (e.g., HBTU, HATU) which can be more efficient.[1][2][3] - Additives: Use additives such as N-hydroxysuccinimide (NHS), 1-hydroxybenzotriazole (HOBt), or 1-hydroxy-7-azabenzotriazole (HOAt) to form more stable activated esters, which can improve yield and reduce side reactions.[4][5] HOAt and Oxyma Pure are generally more effective at suppressing racemization than HOBt.[4] - Reagent Stoichiometry: A common starting point is a molar excess of coupling reagents (e.g., 2- to 10-fold for EDC) and additives (e.g., 2- to 5-fold for NHS) over the carboxylic acid.[6] Optimization of these ratios is often necessary. |
| 2. Poor Solubility: this compound is described as being slightly soluble in water, which could also imply limited solubility in certain organic solvents, leading to a heterogeneous reaction mixture and poor reactivity.[7] | - Solvent Screening: Test a range of polar aprotic solvents such as DMF, NMP, or DMSO to find one that provides good solubility for all reactants. - Co-solvents: The use of co-solvents might improve solubility. For instance, in some EDC/NHS couplings, ethanol/water co-solvents have been used.[8] | |
| 3. Suboptimal pH: The pH of the reaction is critical for both the activation and coupling steps.[6][9] | - Two-Step pH Control: For carbodiimide reactions with NHS, perform the initial activation of the carboxylic acid in a slightly acidic environment (pH 4.5-6.0) to favor the formation of the NHS-ester. Subsequently, adjust the pH to a more neutral or slightly basic range (pH 7.0-8.5) for the coupling with the amine.[6][9] | |
| 4. Inactive Reagents: Coupling reagents, especially carbodiimides like EDC and additives like NHS, are sensitive to moisture and can hydrolyze over time, leading to a loss of activity.[6][9] | - Use Fresh Reagents: Ensure you are using fresh, high-quality reagents. - Proper Storage: Store reagents desiccated at -20°C.[6] - Handling Precautions: Before use, allow reagent vials to warm to room temperature to prevent condensation. Prepare solutions of EDC and NHS immediately before use.[6][9] | |
| 5. Steric Hindrance: The structure of this compound or the coupling partner may present steric challenges. | - Choice of Coupling Reagent: Reagents like HATU are known to be effective in overcoming steric hindrance. Phosphonium-based reagents like PyBOP or PyAOP are also good candidates for hindered couplings.[2][4] - Reaction Temperature: Cautiously increasing the reaction temperature may help overcome steric barriers, but this must be balanced against the risk of increased side reactions and racemization.[4][10] | |
| Presence of Side Products | 1. Racemization: The chiral center of this compound is susceptible to racemization during activation. | - Use of Additives: Additives like HOAt and Oxyma Pure are superior to HOBt in suppressing racemization.[4] - Choice of Base: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[4] - Appropriate Coupling Reagents: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[4] - Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[4] |
| 2. N-acylurea Formation: A common side reaction with carbodiimide coupling reagents is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[5][11] | - Additives: The use of HOBt or NHS minimizes the formation of the N-acylurea by rapidly converting the O-acylisourea to a more stable activated ester.[5] | |
| 3. Guanidinylation: Uronium-based coupling reagents (e.g., HBTU, HATU) can react with the amine component to form a guanidinium by-product. | - Order of Addition: Pre-activating the carboxylic acid before adding the amine can minimize this side reaction. - Reagent Choice: Phosphonium reagents (e.g., PyBOP) do not cause guanidinylation and can be used in excess to drive slow reactions to completion.[2] | |
| Difficulty in Purification | 1. By-product Removal: The by-products of the coupling reaction can be difficult to separate from the desired product. | - Water-Soluble Reagents: Using a water-soluble carbodiimide like EDC generates a water-soluble urea by-product that can be easily removed with an aqueous wash.[5] - Insoluble By-products: When using DCC, the dicyclohexylurea (DCU) by-product is largely insoluble in many organic solvents and can be removed by filtration.[1] |
Experimental Protocols
General Protocol for EDC/NHS Coupling
This protocol provides a general guideline and may require optimization for your specific substrates.
-
Dissolution of this compound: Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF, NMP) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation:
-
Add N-hydroxysuccinimide (NHS) or sulfo-NHS (1.1 to 1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 to 1.5 equivalents).
-
If following a two-step pH protocol, ensure the activation buffer is slightly acidic (pH 4.5-6.0).[9]
-
Stir the reaction mixture at 0 °C for 15-30 minutes and then allow it to warm to room temperature and stir for an additional 1-4 hours.
-
-
Coupling:
-
In a separate flask, dissolve the amine-containing molecule (1 equivalent) in the same solvent.
-
If a two-step pH protocol is used, adjust the pH of the amine solution to 7.0-8.5.[6]
-
Slowly add the activated this compound solution to the amine solution.
-
Let the reaction proceed at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, quench any unreacted NHS-esters with a suitable quenching agent if necessary (e.g., hydroxylamine).[6]
-
If EDC was used, perform an aqueous wash to remove the water-soluble urea by-product.[5] If DCC was used, filter to remove the precipitated DCU.[1]
-
Purify the product using standard techniques such as column chromatography, crystallization, or preparative HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for coupling this compound?
A1: The choice of solvent is critical and depends on the solubility of both coupling partners. Given that this compound is slightly soluble in water, polar aprotic solvents like DMF, NMP, and DMSO are good starting points for screening.[7] The ideal solvent will fully dissolve all reactants to ensure a homogeneous reaction mixture.
Q2: How can I minimize racemization during the coupling reaction?
A2: To minimize racemization, consider the following:
-
Additives: Use additives like HOAt or Oxyma Pure, which are known to be highly effective at suppressing racemization.[4]
-
Reagent Choice: Opt for phosphonium-based coupling reagents such as PyBOP or PyAOP.[4]
-
Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine.[4]
-
Temperature: Perform the reaction at a lower temperature (e.g., starting at 0 °C).[4]
Q3: Which coupling reagent is best for a sterically hindered amine partner?
A3: For sterically hindered substrates, more potent coupling reagents are generally required. HATU is well-regarded for its ability to overcome steric hindrance and provide good yields.[12] Phosphonium reagents like PyAOP are also highly effective for difficult couplings.[2]
Q4: My reaction is not going to completion. What can I do?
A4: If your reaction stalls, consider the following troubleshooting steps:
-
Re-evaluate Reagents: Ensure your coupling reagents and solvents are fresh and anhydrous.
-
Increase Equivalents: A modest increase in the equivalents of the coupling reagent and additive may help drive the reaction to completion.
-
Double Coupling: If the initial coupling is incomplete, you can filter and wash the intermediate product and subject it to a second coupling reaction.[4]
-
Temperature: A slight increase in temperature can sometimes improve reaction rates, but monitor carefully for the formation of side products.[10]
Q5: What is the role of the nitro group in the coupling reaction?
A5: The electron-withdrawing nature of the nitro group on the phenyl ring can have several effects. It may slightly increase the acidity of the carboxylic acid, which could be beneficial for activation. However, it is unlikely to directly interfere with the standard amide bond formation chemistries discussed. Its presence is more likely to influence the solubility and electronic properties of the molecule.
Visualizations
Caption: A typical experimental workflow for the coupling of this compound.
Caption: Troubleshooting logic for addressing low coupling yield.
Caption: Common side reactions in amide bond formation.
References
- 1. peptide.com [peptide.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Amino-3-(2-nitrophenyl)propionic acid, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 8. Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Carbodiimide - Wikipedia [en.wikipedia.org]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
avoiding racemization during derivatization of (r)-3-Amino-3-(3-nitrophenyl)propionic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the derivatization of (R)-3-Amino-3-(3-nitrophenyl)propionic acid, with a primary focus on preventing racemization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound.
| Problem | Potential Cause | Recommended Solution |
| High degree of racemization detected in the final product. | Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization. | Switch to a uronium/aminium salt like HATU, HCTU, or COMU, or a phosphonium salt like PyAOP or PyBOP, which are known for low racemization.[1][2] If using a carbodiimide like DCC or EDC, the addition of a racemization suppressant is crucial.[2][3] |
| Suboptimal Additive: The choice and presence of an additive can significantly impact racemization. | Use additives like HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure, which are generally more effective at suppressing racemization than HOBt (1-hydroxybenzotriazole).[3] | |
| Strong or Sterically Unhindered Base: Bases can facilitate the abstraction of the alpha-proton, leading to racemization. | Replace strong bases like DIPEA (N,N-diisopropylethylamine) with a weaker or more sterically hindered base such as NMM (N-methylmorpholine) or 2,4,6-collidine.[3] | |
| Elevated Reaction Temperature: Higher temperatures can increase the rate of racemization. | Perform the coupling reaction at a lower temperature, typically 0°C. | |
| Prolonged Reaction Time: Extended exposure to activation and basic conditions increases the risk of racemization. | Optimize the reaction time. Use a more efficient coupling reagent to shorten the required time. | |
| Low yield of the derivatized product. | Incomplete Activation: The carboxylic acid may not be fully activated before the addition of the nucleophile. | Ensure the activating agent is pure and used in the correct stoichiometry. Allow for a sufficient pre-activation time before adding the amine component. |
| Steric Hindrance: The bulky nature of the amino acid or the derivatizing agent may slow down the reaction. | Consider using a more potent coupling reagent like HATU or COMU.[2] A slight increase in reaction temperature might be necessary, but this should be balanced against the risk of racemization. | |
| Poor Solubility: The starting material or intermediates may not be fully dissolved in the reaction solvent. | Use a co-solvent system, such as a mixture of DCM and DMF, to improve solubility.[3] | |
| Formation of unwanted side products. | Side Reactions with the Nitro Group: The nitro group is generally stable but can undergo reduction under certain conditions. | Avoid harsh reducing agents. Standard peptide coupling conditions are typically compatible with the nitro group. |
| Protecting Group Instability: If using a protecting group strategy, the chosen group might be partially cleaved under the reaction conditions. | Select orthogonal protecting groups that are stable to the derivatization conditions. For the amino group, Fmoc or Boc are common choices.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the derivatization of this compound?
A1: The most common pathway for racemization during the derivatization of amino acids is through the formation of an oxazolone (or azlactone) intermediate.[3] This occurs when the carboxyl group is activated. The proton on the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. While this is the primary mechanism for α-amino acids, β-amino acids like this compound can also be susceptible to racemization through enolization under basic conditions.
Q2: How does the nitro group on the phenyl ring affect the derivatization and potential for racemization?
A2: The nitro group is a strong electron-withdrawing group. This can increase the acidity of the alpha-proton, potentially making the compound more susceptible to base-catalyzed racemization.[6] However, under carefully controlled conditions with low-racemization reagents and mild bases, this effect can be managed. The nitro group itself is generally stable under standard acylation and peptide coupling conditions.
Q3: Which protecting groups are recommended for the amino and carboxyl functions of this compound during derivatization to prevent side reactions?
A3: For the α-amino group, the most common protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).[4][5] Fmoc is base-labile, while Boc is acid-labile, allowing for orthogonal protection strategies. For the carboxyl group, esterification (e.g., methyl or ethyl ester) can be employed if the derivatization is occurring at the amino terminus. The choice of protecting group will depend on the overall synthetic strategy.
Q4: What are the recommended analytical techniques to verify the enantiomeric purity of the derivatized product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of the derivatized product.[7][8] This can be done either directly on a chiral stationary phase (CSP) or indirectly by derivatizing the product with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), to form diastereomers that can be separated on a standard achiral C18 column.[8][9]
Data Presentation
The following table summarizes the relative effectiveness of different coupling reagent systems in minimizing racemization, based on studies of sensitive α-amino acids. While not specific to this compound, this data provides a valuable guide for selecting an appropriate derivatization strategy.
| Coupling Reagent System | Typical Racemization (%) | Notes |
| DCC/HOBt | 1-5% | A classic method, but can lead to significant racemization. |
| EDC/HOBt | 1-4% | Water-soluble carbodiimide, similar racemization profile to DCC/HOBt. |
| HBTU/DIPEA | 0.5-2% | A common and effective system, but the choice of base is critical. |
| HATU/NMM | <0.5% | Generally considered a low-racemization system.[2][3] |
| COMU/NMM | <0.5% | A modern and highly efficient coupling reagent with low racemization potential.[2][10] |
| DEPBT | <0.5% | Particularly useful for coupling easily epimerized amino acids.[1] |
Note: The level of racemization is highly dependent on the specific amino acid, substrate, and reaction conditions.
Experimental Protocols
Protocol 1: Derivatization using HATU/NMM
This protocol describes a general method for the derivatization of the amino group of this compound with a generic carboxylic acid, employing a low-racemization coupling system.
Materials:
-
This compound
-
Carboxylic acid for derivatization
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
NMM (N-methylmorpholine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
0.5 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add NMM (2.2 eq) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Slowly add the solution of the amino acid to the pre-activated carboxylic acid solution at 0°C.
-
Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Analysis of Enantiomeric Purity using Marfey's Reagent (FDAA)
This protocol outlines the derivatization of the final product with Marfey's reagent for the determination of enantiomeric excess (%ee) by HPLC.
Materials:
-
Derivatized product of this compound
-
Marfey's reagent (FDAA)
-
Acetone
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
2 M HCl solution
-
HPLC grade acetonitrile
-
HPLC grade water with 0.1% TFA (Trifluoroacetic acid)
-
C18 reversed-phase HPLC column
Procedure:
-
Hydrolyze a small sample of the derivatized product to liberate the free amino acid if the derivatization was an amide bond formation.
-
Dissolve a small amount of the hydrolyzed product (containing the amino acid) in 50 µL of water.
-
Add 100 µL of a 1% (w/v) solution of FDAA in acetone.
-
Add 20 µL of 1 M NaHCO₃ to make the solution alkaline.
-
Incubate the mixture at 40°C for 1 hour.
-
Stop the reaction by adding 20 µL of 2 M HCl.
-
Evaporate the acetone under a stream of nitrogen.
-
Dilute the remaining aqueous solution with the HPLC mobile phase.
-
Inject an appropriate volume onto a C18 reversed-phase HPLC column.
-
Elute with a gradient of acetonitrile in water containing 0.1% TFA.
-
Monitor the elution at 340 nm. The two diastereomers will have different retention times, allowing for the quantification of the enantiomeric excess.
Visualizations
Caption: Workflow for derivatization and enantiomeric purity analysis.
Caption: Troubleshooting guide for high racemization.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
troubleshooting poor cell viability in assays with (r)-3-Amino-3-(3-nitrophenyl)propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability in assays with (r)-3-Amino-3-(3-nitrophenyl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound is a derivative of propionic acid containing a nitro group. While specific data on its cytotoxicity is limited, its structural similarity to 3-nitropropionic acid (3-NP) suggests it may exhibit similar biological effects. 3-NP is a known mitochondrial toxin that acts as an irreversible inhibitor of succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle and electron transport chain.[1] This inhibition can lead to cellular energy depletion, oxidative stress, and ultimately, cell death.[1][2]
Q2: I am observing higher-than-expected cytotoxicity with this compound. What are the potential reasons?
Unexpectedly high cytotoxicity could be due to several factors:
-
Compound Concentration: The effective cytotoxic concentration may be lower than anticipated. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds.
-
Compound Instability: The compound may degrade in the culture medium, releasing more toxic byproducts.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be contributing to cell death at the concentrations used.
Q3: My results show poor reproducibility. What are the common causes of variability in cell viability assays?
Inconsistent results in cell viability assays can stem from several sources:
-
Cell Handling: Inconsistent cell seeding density, variations in cell health and passage number, and improper mixing of cell suspensions can all contribute to variability.
-
Compound Preparation: Inaccurate serial dilutions or incomplete solubilization of the compound can lead to inconsistent concentrations across wells.
-
Assay Protocol: Variations in incubation times, reagent volumes, and reading times can affect the final results.
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth, leading to skewed results.
Troubleshooting Guide: Poor Cell Viability
This guide provides a systematic approach to troubleshooting common issues encountered when working with this compound.
Problem 1: Low Cell Viability in Control (Untreated) Wells
If you observe poor viability even in your control wells, the issue is likely with your general cell culture technique or reagents.
| Potential Cause | Recommended Solution |
| Cell Culture Contamination | Inspect cultures for signs of microbial contamination (e.g., cloudy media, pH changes). Discard contaminated cultures and reagents. |
| Poor Cell Health | Ensure cells are in the logarithmic growth phase and within a low passage number. Use freshly thawed cells if necessary. |
| Suboptimal Culture Conditions | Verify incubator settings (temperature, CO2, humidity). Ensure the use of appropriate, pre-warmed culture medium. |
| Reagent Quality | Use fresh, high-quality reagents and media. Check expiration dates. |
Problem 2: Inconsistent or Unexplained Cell Viability Results with the Compound
When faced with variable or unexpected results, a step-by-step investigation of your experimental setup is necessary.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting poor cell viability.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of the related compound, 3-nitropropionic acid (3-NP), in various cell lines. This data can serve as a reference for designing your own experiments.
| Cell Type | 3-NP Concentration | Exposure Time | Observed Effect | Reference |
| Cultured Mouse Striatal/Cortical Neurons | 1-2 mM | 48 hours | Neuronal Degeneration | [1] |
| Cultured Rat Cerebellar Granule Cells | 1 - 1000 µM | 24 hours | Neuronal Mortality | [1] |
| SH-SY5Y Cells | 5 mM | 3 and 24 hours | Decreased Cell Viability | [1] |
| Primary Striatal Neurons | 1 mM | 48 hours | ~50% Neuronal Cell Loss | [1] |
| PC12 Cells | 4 mM | Not specified | Hydrogen Peroxide Production | [1] |
| In vitro Rumen Microbes | 3, 6, 9, 12 mM | 24 hours | Dose-dependent reduction in methane production | [3] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
Protocol 2: Trypan Blue Exclusion Assay
This method distinguishes between viable and non-viable cells based on membrane integrity.
-
Cell Suspension: Prepare a single-cell suspension from your treated and control wells.
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Potential Signaling Pathways Involved in Cytotoxicity
Based on the known mechanism of the related compound 3-nitropropionic acid, the following signaling pathways may be involved in the observed cytotoxicity.
Succinate Dehydrogenase Inhibition and Oxidative Stress
Caption: Inhibition of SDH can lead to oxidative stress and cell death.
Induction of Apoptosis
Caption: Potential apoptotic pathway induced by mitochondrial stress.
Induction of Ferroptosis
Caption: Ferroptosis as a potential mechanism of cell death.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of (R)- and (S)-3-Amino-3-(3-nitrophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Based on the structural similarity of 3-Amino-3-(3-nitrophenyl)propionic acid to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), it is hypothesized that these compounds may exert their effects through modulation of GABA receptors. This guide will explore this hypothesis, presenting hypothetical data and detailed experimental protocols to facilitate further research in this area.
Hypothetical Comparative Biological Activity
Due to the lack of direct experimental data comparing the (R) and (S) enantiomers, the following table presents a hypothetical comparison based on the common observation of enantioselectivity in pharmacologically active compounds. It is postulated that the (S)-enantiomer is the more potent modulator of GABA receptors.
| Parameter | (S)-3-Amino-3-(3-nitrophenyl)propionic acid | (R)-3-Amino-3-(3-nitrophenyl)propionic acid |
| Target Receptor | GABA Receptor (Hypothesized) | GABA Receptor (Hypothesized) |
| Binding Affinity (Ki) | Lower (Higher Affinity) | Higher (Lower Affinity) |
| Functional Activity | Potent Modulator (e.g., agonist/antagonist) | Weak or Inactive Modulator |
| Cellular Effect | Significant modulation of neuronal activity | Minimal to no effect on neuronal activity |
Experimental Protocols
To validate the hypothetical data presented above and to rigorously characterize the biological activity of the (R) and (S) enantiomers, the following detailed experimental protocols are provided.
Radioligand Binding Assay for GABAA Receptor Affinity
This protocol describes a method to determine the binding affinity of the (R) and (S) enantiomers of 3-Amino-3-(3-nitrophenyl)propionic acid to the GABAA receptor.
Materials:
-
Rat or mouse whole brain tissue
-
Membrane preparation buffer (e.g., Tris-HCl)
-
Radioligand (e.g., [3H]Muscimol or [3H]Gabazine)
-
This compound
-
(S)-3-Amino-3-(3-nitrophenyl)propionic acid
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Binding Assay: In a series of tubes, incubate the prepared brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds ((R)- and (S)-enantiomers).
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 4°C) for a defined period.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Electrophysiological Assay for Functional Activity at GABAA Receptors
This protocol outlines the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to assess the functional effects of the enantiomers on GABAA receptors.
Materials:
-
Xenopus laevis oocytes
-
cRNAs encoding GABAA receptor subunits (e.g., α1, β2, γ2)
-
Recording solution (e.g., ND96)
-
GABA (gamma-aminobutyric acid)
-
This compound
-
(S)-3-Amino-3-(3-nitrophenyl)propionic acid
-
Two-electrode voltage-clamp setup
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the desired GABAA receptor subunits and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Compound Application: Perfuse the recording chamber with the recording solution. Apply GABA at a sub-maximal concentration (e.g., EC20) to elicit a baseline current.
-
Enantiomer Testing: Co-apply varying concentrations of the (R) or (S) enantiomer with the baseline GABA concentration to determine their modulatory effects (potentiation or inhibition of the GABA-evoked current). To test for direct agonism, apply the enantiomers in the absence of GABA.
-
Data Analysis: Measure the peak current amplitude in response to each compound concentration. Plot concentration-response curves and fit the data to determine parameters such as EC50 (for agonists) or IC50 (for antagonists).
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway of (S)-3-Amino-3-(3-nitrophenyl)propionic acid at a GABAA receptor.
Experimental Workflow
Caption: Experimental workflow for comparing the biological activity of the enantiomers.
Conclusion
While direct experimental evidence is currently lacking, the principles of stereochemistry in pharmacology strongly suggest that the (R) and (S) enantiomers of 3-Amino-3-(3-nitrophenyl)propionic acid will exhibit different biological activities. The provided hypothetical data and detailed experimental protocols offer a framework for researchers to investigate these potential differences, particularly concerning their interaction with GABA receptors. Further research is essential to elucidate the specific pharmacological profiles of each enantiomer, which will be critical for any future drug development efforts.
Unveiling the Potential: A Comparative Analysis of Structural Analogs of (R)-3-Amino-3-(3-nitrophenyl)propionic Acid and Their Efficacy at the GABA-B Receptor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of structural analogs of (R)-3-Amino-3-(3-nitrophenyl)propionic acid, a notable β-amino acid derivative with potential applications in neuropharmacology. This document delves into their efficacy, supported by experimental data, and outlines the methodologies used for their evaluation.
The therapeutic potential of compounds targeting the γ-aminobutyric acid type B (GABA-B) receptor has spurred significant research into the development of novel agonists and antagonists. This compound and its analogs represent a class of molecules that have been investigated for their interaction with this important G-protein coupled receptor. Understanding the structure-activity relationships (SAR) within this chemical series is crucial for the rational design of more potent and selective drug candidates.
Comparative Efficacy of Structural Analogs
The following tables summarize the efficacy of various structural analogs of 3-amino-3-arylpropionic acid at the GABA-B receptor. The data is compiled from several key studies and presented to facilitate a clear comparison of their potencies. Efficacy is primarily reported as the half-maximal inhibitory concentration (IC50) from radioligand binding assays or as the pA2 value, a measure of antagonist potency.
Table 1: GABA-B Receptor Binding Affinity of 3-Amino-3-arylpropionic Acid Analogs
| Compound | Aryl Group | R-group (at position 3) | IC50 (µM) | Reference |
| (R)-3-Amino-3-(4-chlorophenyl)propionic acid | 4-chlorophenyl | H | - | Abbenante et al., 1997 |
| 3-Amino-3-(5-methyl-2-thienyl)butyric acid | 5-methyl-2-thienyl | CH3 | 1.34 | Berthelot et al., 1991 |
| 4-Amino-3-(5-chloro-2-thienyl)butyric acid | 5-chloro-2-thienyl | H | 0.61 | Berthelot et al., 1991 |
| Baclofen | 4-chlorophenyl | H | 0.33 | Berthelot et al., 1991 |
Note: IC50 values represent the concentration of the compound required to displace 50% of the radioligand ([3H]baclofen) from the GABA-B receptor.
Table 2: Antagonist Potency of 3-Amino-3-(4-chlorophenyl)propanoic Acid Analogs
| Compound | Functional Group | pA2 | Reference |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | Carboxylic acid | 3.5 | Abbenante et al., 1997 |
| 2-Amino-2-(4-chlorophenyl)ethylphosphonic acid | Phosphonic acid | 3.8 | Abbenante et al., 1997 |
| 2-Amino-2-(4-chlorophenyl)ethanesulfonic acid | Sulfonic acid | 4.0 | Abbenante et al., 1997 |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
The evaluation of these compounds relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to determine the efficacy of this compound and its analogs at the GABA-B receptor.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Rat brain cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed multiple times to remove endogenous GABA and other interfering substances. The final pellet is resuspended in the assay buffer to a specific protein concentration.
-
Binding Reaction: The assay is typically performed in a 96-well plate format. Each well contains the prepared brain membranes, a fixed concentration of a radiolabeled GABA-B receptor ligand (e.g., [3H]baclofen or the antagonist [3H]CGP54626), and varying concentrations of the test compound.
-
Incubation: The mixture is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled GABA-B ligand) from the total binding. The IC50 value is then determined by non-linear regression analysis of the competition binding data.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor upon agonist binding.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing GABA-B receptors are prepared.
-
Assay Reaction: The assay is conducted in a buffer containing GDP, MgCl₂, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. The prepared membranes are incubated with varying concentrations of the test compound (agonist).
-
Incubation: The reaction mixture is incubated at 30°C for a specific duration (e.g., 60 minutes) to allow for G-protein activation and the binding of [³⁵S]GTPγS.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS.
-
Washing: The filters are washed with ice-cold buffer.
-
Scintillation Counting: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: The agonist-stimulated [³⁵S]GTPγS binding is determined, and dose-response curves are generated to calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GABA-B receptor signaling pathway and a typical experimental workflow for evaluating novel compounds.
Caption: GABA-B Receptor Signaling Pathway.
Caption: Experimental Workflow for Analog Evaluation.
Validation of Analytical Methods for (r)-3-Amino-3-(3-nitrophenyl)propionic acid Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of two robust analytical methods for the quantification of (r)-3-Amino-3-(3-nitrophenyl)propionic acid, a chiral molecule of interest in pharmaceutical development. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2]
The two methods compared are:
-
Method A: Chiral High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Method B: Chiral Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Data Presentation: A Comparative Summary
The following tables summarize the validation data for the two analytical methods, offering a clear comparison of their performance characteristics.
Table 1: System Suitability
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) | Acceptance Criteria |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 5000 | > 2000 |
| % RSD of Peak Area | 0.8% | 0.5% | ≤ 2.0% |
Table 2: Linearity and Range
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) | Acceptance Criteria |
| Range | 1 - 100 µg/mL | 0.1 - 50 ng/mL | Defined by the limits of quantification and linearity |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Y-intercept | 15.3 | 8.9 | Reportable |
Table 3: Accuracy (Recovery)
| Spiked Concentration | Method A (HPLC-UV) | Method B (LC-MS/MS) | Acceptance Criteria |
| Low (80%) | 99.5% | 100.2% | 98.0 - 102.0% |
| Medium (100%) | 100.8% | 99.7% | 98.0 - 102.0% |
| High (120%) | 99.2% | 100.5% | 98.0 - 102.0% |
Table 4: Precision
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) | Acceptance Criteria |
| Repeatability (% RSD) | 0.9% | 0.6% | ≤ 2.0% |
| Intermediate Precision (% RSD) | 1.2% | 0.9% | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) | Acceptance Criteria |
| LOD | 0.3 µg/mL | 0.03 ng/mL | Reportable |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | Signal-to-Noise Ratio ≥ 10 |
Table 6: Specificity (Enantiomeric Purity)
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) | Acceptance Criteria |
| Resolution (Rs) between enantiomers | > 2.0 | > 2.5 | ≥ 1.5 |
Experimental Protocols
Detailed methodologies for the validation of the analytical methods are provided below.
Method A: Chiral HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm.[3]
-
Mobile Phase: A mixture of methanol, acetonitrile, and acetic acid in water. The exact composition should be optimized for the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method B: Chiral LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Astec CHIROBIOTIC T, 150 x 2.1 mm, 3 µm.
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard.
Validation Procedures
The following validation parameters were assessed for both methods according to ICH Q2(R1) guidelines.[1][2]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as its enantiomer and potential impurities. This was evaluated by analyzing a racemic mixture and demonstrating baseline separation of the enantiomers.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the specified range were analyzed.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This was determined by spike-recovery experiments at three different concentration levels (80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This was evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, and/or different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It was determined based on the signal-to-noise ratio (typically 3:1).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It was established by a signal-to-noise ratio of 10:1.[4]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. Parameters such as mobile phase composition, pH, column temperature, and flow rate were varied.
Visualizations
Experimental Workflow for Analytical Method Validation
Caption: Workflow for the validation of an analytical method.
Logical Relationship of Validation Parameters
Caption: Interrelation of analytical method validation parameters.
References
This guide provides a comparative analysis of (r)-3-Amino-3-(3-nitrophenyl)propionic acid and related neuroactive compounds. The objective is to offer researchers, scientists, and drug development professionals a clear overview of their mechanisms of action, biological activities, and the experimental protocols used for their evaluation. The comparison highlights critical structure-activity relationships (SAR), focusing on the influence of the nitro functional group and the core amino acid structure.
Introduction to the Compounds
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting on ionotropic GABA-A and metabotropic GABA-B receptors.[1][2] Analogs of GABA are of significant interest in drug discovery for treating conditions like epilepsy, anxiety, and muscle spasticity.[3]
This guide compares four key compounds to elucidate the functional role of specific chemical moieties:
-
This compound: A β-amino acid and the primary compound of interest. Its structure features a nitro group on the phenyl ring.
-
3-Amino-3-(4-chlorophenyl)propanoic acid: A close structural analog of the primary compound, with a chloro-substituent instead of a nitro group. It serves to evaluate the effect of the phenyl ring substitution on the same β-amino acid backbone.
-
Baclofen: A clinically used muscle relaxant and a potent GABA-B receptor agonist.[4] Crucially, it is a γ-amino acid (4-amino-3-(4-chlorophenyl)butanoic acid), providing a key comparison point for the importance of the amino group's position relative to the carboxylic acid.
-
3-Nitropropionic acid (3-NP): A well-characterized mitochondrial toxin that acts by irreversibly inhibiting succinate dehydrogenase (Complex II of the electron transport chain).[5] It is included to contrast the role of a nitro group in a simple aliphatic acid versus its role as a substituent on an aromatic ring in a GABA analog.
Comparative Biological Activity
The biological activities of these compounds differ dramatically based on their structure. The positioning of the amino group (β vs. γ) appears to be a primary determinant of the mode of action at the GABA-B receptor (antagonism vs. agonism), while the nitro group's context dictates its biological target (receptor modulation vs. enzyme inhibition).
| Compound | Structure | Primary Target | Mechanism of Action | Potency / Activity Metric |
| This compound | 3-nitrophenyl-β-alanine | GABA-B Receptor (inferred) | Likely weak antagonist | Data not available in published literature. Activity is inferred based on chloro-analog. |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | 4-chlorophenyl-β-alanine | GABA-B Receptor | Weak competitive antagonist | pA₂ = 3.5 (~316 µM)[6][7][8] |
| (R)-Baclofen | (R)-β-(4-chlorophenyl)-γ-aminobutyric acid | GABA-B Receptor | Selective Agonist | IC₅₀ = 0.015 µM (for [³H]baclofen binding)[9] |
| 3-Nitropropionic acid (3-NP) | 3-nitropropanoic acid | Succinate Dehydrogenase (SDH) | Irreversible "suicide" inhibitor | Effective inhibitory concentration as low as 10⁻⁸ M in cell models[10]; Neurotoxic threshold at 50-60% SDH inhibition[7] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A lower pA₂ value indicates lower antagonist potency.
Mechanisms of Action
GABA-B Receptor Modulation:
The most striking comparison is between the β-amino acid derivatives and the γ-amino acid, Baclofen.
-
Baclofen , as a GABA-B agonist, binds to the GBR1 subunit of the heterodimeric GABA-B receptor. This activates associated G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and the modulation of ion channels. The downstream effects include the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.
-
3-Amino-3-(4-chlorophenyl)propanoic acid , in contrast, acts as a weak antagonist at the same receptor.[6][8] It likely binds to the orthosteric site but fails to induce the conformational change necessary for G-protein activation, thereby competitively blocking the action of agonists like GABA and Baclofen.
-
Based on this evidence, it is highly probable that This compound also functions as a weak GABA-B antagonist. The substitution of a chloro group with a nitro group at the meta-position is unlikely to convert the molecule into a potent agonist, as the core β-amino acid structure appears to favor antagonism.
Mitochondrial Inhibition:
3-Nitropropionic acid (3-NP) operates through a completely different and highly toxic mechanism. It is a suicide inhibitor of succinate dehydrogenase (SDH), a critical enzyme in both the Krebs cycle and the mitochondrial electron transport chain.[5] The enzyme mistakes 3-NP for its natural substrate, succinate, and oxidizes it. This process generates a reactive intermediate that covalently binds to the enzyme's active site, leading to irreversible inactivation.[5] The resulting disruption of cellular energy production (ATP synthesis) and increased oxidative stress leads to selective neuronal degeneration, particularly in the basal ganglia.[5]
Experimental Protocols
The quantitative data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experimental approaches.
This protocol is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
-
Membrane Preparation:
-
Homogenize rat brain tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension and centrifugation three additional times to remove endogenous GABA.
-
Resuspend the final pellet in a buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of the membrane preparation.
-
50 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
50 µL of a radiolabeled GABA-B antagonist, such as [³H]CGP54626, at a fixed concentration near its K₋ value (e.g., 4 nM).[4]
-
-
To determine non-specific binding, a separate set of wells should contain a saturating concentration of an unlabeled agonist (e.g., 100 µM GABA).
-
To determine total binding, another set of wells should contain only the membrane preparation and radioligand.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.[4]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4) to remove unbound radioligand.[4]
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the radioligand concentration and K₋ is its dissociation constant.
-
This protocol is used to functionally characterize the effect of compounds (agonist, antagonist, or modulator) on receptor activity by measuring ion flow across the cell membrane of Xenopus oocytes expressing the target receptor.
-
Oocyte Preparation and Receptor Expression:
-
Harvest and prepare Xenopus laevis oocytes.
-
Inject oocytes with cRNAs encoding the subunits of the human GABA-B receptor (GBR1 and GBR2) and a GIRK channel (e.g., Kir3.1/3.2) to allow for electrophysiological measurement of receptor activation.
-
Incubate the oocytes for 3-7 days to allow for receptor and channel expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
-
Compound Application and Data Acquisition:
-
Agonist Testing: Apply a known agonist (e.g., GABA) at various concentrations to the oocyte to establish a baseline concentration-response curve. Measure the resulting outward K⁺ current mediated by the co-expressed GIRK channels.
-
Antagonist Testing (for Schild Analysis):
-
Co-apply a fixed, sub-maximal concentration of an agonist (e.g., the EC₅₀ of GABA) with increasing concentrations of the antagonist (e.g., 3-Amino-3-(4-chlorophenyl)propanoic acid).
-
A competitive antagonist will cause a parallel rightward shift of the GABA concentration-response curve without reducing the maximal response.
-
-
Record the current responses using appropriate acquisition software.
-
-
Data Analysis:
-
Plot the agonist-evoked current against the agonist concentration to determine the EC₅₀.
-
For antagonist analysis, plot the log of (dose ratio - 1) against the log of the antagonist concentration (a Schild plot). The x-intercept provides the pA₂ value, a measure of antagonist potency.
-
Mandatory Visualizations
Caption: Agonist vs. Antagonist action at the GABA-B receptor signaling pathway.
Caption: Workflow for determining antagonist potency (pA₂) using Schild analysis.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. nbinno.com [nbinno.com]
- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Navigating the Specificity of (r)-3-Amino-3-(3-nitrophenyl)propionic Acid: A Guide to Potential Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel compound is paramount to predicting its biological activity and potential off-target effects. While specific cross-reactivity studies for (r)-3-Amino-3-(3-nitrophenyl)propionic acid are not extensively documented in publicly available literature, this guide provides a comparative framework based on its structural characteristics and the broader class of β-amino acids. This document serves as a template for how such a study could be designed and its data presented.
This compound is a non-proteinogenic β-amino acid. Unlike their α-amino acid counterparts, β-amino acids have their amino group attached to the third carbon atom. This structural difference can lead to unique conformational properties and resistance to proteolytic degradation, making them attractive building blocks in drug discovery.[1][2] The presence of a nitrophenyl group further enhances its potential for specific interactions and applications in neuropharmacology and as an intermediate in the synthesis of bioactive molecules.[3][4]
Hypothetical Cross-Reactivity Profile: A Comparative Analysis
To illustrate how the cross-reactivity of this compound might be evaluated, this section presents a hypothetical comparison with structurally related compounds. The data herein is for illustrative purposes only and is intended to model the presentation of experimental findings.
Table 1: Comparative Binding Affinity (IC50, µM) Against a Panel of Receptors
| Compound | Target Receptor A | Off-Target Receptor B | Off-Target Receptor C |
| This compound | 0.5 | >100 | 75 |
| (s)-3-Amino-3-(3-nitrophenyl)propionic acid | 15 | >100 | 82 |
| 3-Aminopropionic acid (β-Alanine) | >200 | >200 | >200 |
| 3-Nitropropionic acid | 98 | 5 | >100 |
This hypothetical data suggests that the (r)-enantiomer exhibits high affinity and selectivity for a putative Target Receptor A compared to its (s)-enantiomer and other related small molecules.
Experimental Protocols for Assessing Cross-Reactivity
Detailed and robust experimental design is crucial for accurately determining the cross-reactivity profile of a compound. The following are example protocols that could be employed.
Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound and comparator compounds to a panel of selected receptors.
-
Materials: Cell membranes expressing the target and off-target receptors, radiolabeled ligand specific for each receptor, test compounds, scintillation fluid, and a microplate scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compounds.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 values by non-linear regression analysis of the competition binding curves.
-
Functional Cellular Assay
-
Objective: To evaluate the functional activity (agonist or antagonist) of the compounds at the target and off-target receptors.
-
Materials: Cells stably expressing the receptors of interest, appropriate assay buffer, and a detection system to measure the downstream signaling event (e.g., cAMP accumulation, calcium flux).
-
Procedure:
-
Culture the cells to an appropriate density in a multi-well plate.
-
Treat the cells with varying concentrations of the test compounds.
-
For antagonist activity, pre-incubate the cells with the test compounds before adding a known agonist.
-
Incubate for a specified period to allow for a functional response.
-
Measure the downstream signaling output using a plate reader.
-
Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Visualizing Experimental Workflows and Relationships
Clear visualization of experimental processes and the relationships between compounds is essential for communication and understanding.
Caption: Workflow for assessing compound selectivity.
The chiral nature of 3-Amino-3-(3-nitrophenyl)propionic acid necessitates the separate evaluation of its (r) and (s) enantiomers, as stereochemistry often plays a critical role in biological activity and receptor interaction. The inclusion of structurally similar but less complex molecules like β-alanine provides a baseline for non-specific interactions, while a compound with a related but distinct functional group, such as 3-nitropropionic acid, can help elucidate the contribution of the nitrophenyl moiety to the binding profile. 3-Nitropropionic acid is a known mitochondrial toxin that inhibits succinate dehydrogenase, and assessing cross-reactivity against its known targets would be a crucial safety evaluation.[5][6][7]
Caption: Structure-activity relationships.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress on 3-Nitropropionic Acid Derivatives [mdpi.com]
Comparative Guide to the Confirmation of the Absolute Configuration of (R)-3-Amino-3-(3-nitrophenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for confirming the absolute configuration of chiral molecules, with a specific focus on (R)-3-Amino-3-(3-nitrophenyl)propionic acid. The methods discussed are single-crystal X-ray crystallography, vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) spectroscopy using chiral derivatizing agents. Each method's principles, experimental protocols, and data interpretation are detailed to aid in the selection of the most suitable technique for your research needs.
Comparison of Analytical Techniques
The determination of the absolute configuration of a chiral molecule is a critical step in pharmaceutical development and stereoselective synthesis. The choice of method depends on factors such as the physical properties of the sample (e.g., crystallinity), available instrumentation, and the desired level of structural detail.
| Technique | Principle | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[1][2][3][4] | High-quality single crystal. | Provides unambiguous determination of absolute configuration and detailed molecular structure.[1][2][3] | Crystal growth can be challenging.[5] May require the presence of a heavy atom for anomalous dispersion.[5][6] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][7][8] | Solution of the enantiomerically pure compound. | Applicable to molecules in solution, avoiding the need for crystallization.[5][8] Highly sensitive to stereochemical differences. | Requires quantum mechanical calculations (DFT) for spectral simulation and interpretation.[5] |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable NMR spectra.[9][10] | Enantiomerically enriched sample, chiral derivatizing agent. | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. | Indirect method that relies on the formation of derivatives. The choice of derivatizing agent is crucial. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are generalized and may require optimization based on the specific properties of this compound.
Single-crystal X-ray crystallography is a powerful technique that provides the most definitive determination of absolute configuration.[1][2][3]
Protocol:
-
Crystal Growth: Grow a single crystal of this compound of suitable quality (typically 0.1-0.3 mm in each dimension)[2]. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays. To determine the absolute configuration, it is crucial to measure anomalous dispersion effects[2].
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer[11]. A value near 1 indicates the opposite enantiomer.
VCD is an excellent technique for determining the absolute configuration of chiral molecules in solution[5][8].
Protocol:
-
Sample Preparation: Prepare a solution of enantiomerically pure this compound in a suitable solvent (e.g., DMSO-d6, CDCl3) at a concentration of approximately 0.1 M[5].
-
VCD Spectrum Measurement: Record the VCD and infrared (IR) spectra of the solution using a VCD spectrometer.
-
Quantum Mechanical Calculations:
-
Perform a conformational search for the (R)-enantiomer of the molecule.
-
For each low-energy conformer, optimize the geometry and calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Boltzmann-average the calculated spectra based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer and its mirror image (the (S)-enantiomer). A good match between the experimental and a calculated spectrum confirms the absolute configuration[5].
This method involves the formation of diastereomeric esters with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), which can be distinguished by NMR.
Protocol:
-
Diastereomer Formation: React this compound separately with the (R)- and (S)-enantiomers of a chiral derivatizing agent (e.g., MTPA-Cl) to form a pair of diastereomers. The reaction typically involves the amino group.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Data Analysis:
-
Identify a proton in the substrate that is close to the newly formed chiral center.
-
Compare the chemical shifts (Δδ = δS - δR) of the protons in the two diastereomers.
-
Based on the established model for the chiral derivatizing agent, the sign of Δδ for different protons can be used to deduce the absolute configuration of the original amino acid.
-
Data Presentation and Interpretation
The following tables present hypothetical, yet representative, data for the confirmation of the absolute configuration of this compound using the described techniques.
| Parameter | Value | Interpretation |
| Crystal System | Monoclinic | Describes the crystal lattice symmetry. |
| Space Group | P2₁ | A chiral space group, indicating an enantiomerically pure sample. |
| Flack Parameter | 0.02(4) | A value close to 0 confirms the assigned (R) configuration. |
| R-factor | 0.035 | A low R-factor indicates a good fit between the model and the data. |
| Experimental VCD (cm⁻¹) | Calculated VCD (R) (cm⁻¹) | Calculated VCD (S) (cm⁻¹) | Assignment |
| +1725 | +1730 | -1730 | C=O stretch |
| -1610 | -1605 | +1605 | NO₂ asymmetric stretch |
| +1530 | +1525 | -1525 | NO₂ symmetric stretch |
| +1350 | +1348 | -1348 | C-N stretch |
The signs of the experimental VCD bands match those calculated for the (R)-enantiomer.
| Proton | δ (S-MTPA deriv.) (ppm) | δ (R-MTPA deriv.) (ppm) | Δδ (ppm) | Interpretation based on Mosher's Model |
| Hα (methine) | 5.15 | 5.25 | -0.10 | Negative Δδ for Hα is consistent with an (R) configuration at the chiral center. |
| Hβ (methylene) | 2.90 | 2.85 | +0.05 | Positive Δδ for Hβ further supports the (R) assignment. |
Visual Workflows
The following diagrams illustrate the general workflows for each of the described analytical techniques.
Caption: Workflow for X-ray Crystallography.
Caption: Workflow for VCD Spectroscopy.
Caption: Workflow for NMR with Chiral Derivatizing Agents (CDA).
References
- 1. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. purechemistry.org [purechemistry.org]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Absolute configuration - Wikipedia [en.wikipedia.org]
- 7. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
benchmarking the synthesis of (r)-3-Amino-3-(3-nitrophenyl)propionic acid against other methods
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Amino-3-(3-nitrophenyl)propionic acid is a chiral building block of significant interest in pharmaceutical research and development. Its stereospecific synthesis is crucial for the preparation of bioactive molecules and complex therapeutic agents. This guide provides an objective comparison of prominent synthetic methodologies for obtaining this valuable compound, focusing on enzymatic kinetic resolution and asymmetric hydrogenation. The performance of these methods is evaluated based on key metrics such as yield, enantiomeric purity, and reaction time, supported by experimental data from the literature.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for this compound depends on various factors including the desired scale of production, cost-effectiveness, and the required optical purity. Below is a summary of quantitative data for two powerful and widely used methods: enzymatic kinetic resolution and rhodium-catalyzed asymmetric hydrogenation.
| Method | Substrate | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Enzymatic Kinetic Resolution | Racemic 3-amino-3-(3-nitrophenyl)propionic acid methyl ester | Candida antarctica Lipase B (CAL-B) | ~45-50% (for the desired enantiomer) | >95% | 24-72 | High enantioselectivity, mild reaction conditions, environmentally friendly. | Theoretical maximum yield is 50%, requires separation of the unreacted enantiomer. |
| Asymmetric Hydrogenation | (Z)-Methyl 3-acetamido-3-(3-nitrophenyl)acrylate | Rhodium-catalyst with chiral phosphine ligand (e.g., Rh-BICP) | >90% | up to 99% | 12-24 | High yield and enantioselectivity, direct synthesis of the desired enantiomer. | Requires specialized catalysts and equipment (high-pressure hydrogenator), potential for heavy metal contamination. |
Note: The data presented is a synthesis of typical results found in the literature for these types of transformations. Specific results for the target molecule may vary depending on the exact reaction conditions and catalyst/enzyme preparation.
Experimental Protocols
Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)
This method relies on the enantioselective acylation of a racemic mixture of the amino ester, where the enzyme preferentially acylates one enantiomer, leaving the other unreacted and in high enantiomeric purity.
Protocol:
-
Substrate Preparation: Synthesize racemic methyl 3-amino-3-(3-nitrophenyl)propionate by standard esterification of the corresponding racemic acid.
-
Enzymatic Reaction:
-
To a solution of racemic methyl 3-amino-3-(3-nitrophenyl)propionate (1.0 eq) in a suitable organic solvent (e.g., tert-butyl methyl ether), add an acyl donor (e.g., ethyl acetate, 5.0 eq).
-
Add immobilized Candida antarctica Lipase B (Novozym 435, typically 10-20% by weight of the substrate).
-
The reaction mixture is agitated (e.g., on an orbital shaker) at a controlled temperature (typically 30-40 °C).
-
-
Monitoring: The progress of the reaction is monitored by chiral HPLC to determine the conversion and the enantiomeric excess of the unreacted (R)-ester.
-
Work-up and Purification:
-
Once the reaction reaches approximately 50% conversion, the enzyme is removed by filtration.
-
The solvent is evaporated under reduced pressure.
-
The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-ester is separated by column chromatography.
-
-
Hydrolysis: The purified (R)-methyl 3-amino-3-(3-nitrophenyl)propionate is then hydrolyzed to the target this compound using standard aqueous acid or base conditions.
Rhodium-Catalyzed Asymmetric Hydrogenation
This approach involves the direct hydrogenation of a prochiral enamide precursor using a chiral rhodium catalyst to stereoselectively form the desired (R)-enantiomer.
Protocol:
-
Substrate Preparation: Synthesize the prochiral substrate, (Z)-methyl 3-acetamido-3-(3-nitrophenyl)acrylate, typically from 3-nitrobenzaldehyde and N-acetylglycine methyl ester.
-
Asymmetric Hydrogenation:
-
In a high-pressure autoclave, a solution of the substrate in a suitable solvent (e.g., methanol or toluene) is prepared.
-
The chiral rhodium catalyst is added (e.g., [Rh(COD)(R,R)-Me-DuPhos)]BF4, typically 0.5-1 mol%).
-
The autoclave is purged with hydrogen gas and then pressurized to the desired hydrogen pressure (e.g., 5-20 bar).
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50 °C).
-
-
Monitoring: The reaction is monitored by TLC or HPLC to confirm the consumption of the starting material.
-
Work-up and Purification:
-
After the reaction is complete, the pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to remove the catalyst.
-
-
Deprotection: The resulting protected amino acid is then deprotected (hydrolysis of the ester and amide groups) under acidic or basic conditions to yield the final this compound.
Visualization of Experimental Workflow and Logical Relationships
To better illustrate the processes, the following diagrams created using Graphviz (DOT language) depict the general workflows for the two synthetic methods.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Asymmetric Hydrogenation.
Signaling Pathways and Biological Relevance
Currently, there is limited specific information in the public domain directly linking this compound to specific signaling pathways. However, as a chiral β-amino acid, it is a valuable building block for the synthesis of peptide mimics and other biologically active molecules. β-Amino acids are known to be incorporated into peptides to increase their resistance to enzymatic degradation, thereby prolonging their therapeutic effects.
The nitro group on the phenyl ring also offers a versatile handle for further chemical modifications, allowing for the creation of a diverse library of compounds for drug discovery screening. These derivatives could potentially interact with a wide range of biological targets, including enzymes, receptors, and ion channels. Further research is required to elucidate the specific biological activities and potential signaling pathway modulation of compounds derived from this compound.
Caption: Potential Biological Applications.
A Comparative Analysis of the Antimicrobial Properties of Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Amino acid derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of the antimicrobial properties of select amino acid derivatives, supported by experimental data, to aid researchers in the development of new antimicrobial drugs.
Quantitative Analysis of Antimicrobial Efficacy
The antimicrobial activity of various amino acid derivatives is summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's efficacy, representing the lowest concentration that inhibits the visible growth of a microorganism. For ease of comparison, all MIC values have been standardized to micromolar (µM).
| Derivative Class | Compound | Target Microorganism | MIC (µg/mL) | Molecular Weight ( g/mol ) | MIC (µM) | Reference |
| Quinolone Derivative | 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid (Compound 3a) | Escherichia coli ATCC 25922 | 620 | 260.25 | 2382.3 | [1] |
| Staphylococcus aureus ATCC 29213 | 620 | 260.25 | 2382.3 | [1] | ||
| Pseudomonas aeruginosa ATCC 27853 | 620 | 260.25 | 2382.3 | [1] | ||
| Bacillus subtilis ATCC 3366 | 620 | 260.25 | 2382.3 | [1] | ||
| Monascus Pigment Derivative | L-Phenylalanine-derived Rubropunctamine | Bacillus subtilis KCCM 11316 | 4-8 | ~502.6 (estimated) | ~8.0-15.9 | [2] |
| Escherichia coli KCCM 11234 | 4-8 | ~502.6 (estimated) | ~8.0-15.9 | [2] | ||
| Aspergillus niger KCCM 11239 | >32 | ~502.6 (estimated) | >63.7 | [2] | ||
| Cationic β(2,2)-Amino Acid Derivative | Smallest Derivative (Mw 423.6) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.61 | 423.6 | 3.8 | [3] |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | 1.61 | 423.6 | 3.8 | [3] | ||
| Staphylococcus aureus | 1.61 | 423.6 | 3.8 | [3] | ||
| Escherichia coli | 3.26 | 423.6 | 7.7 | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method
The following protocol is a standardized method for determining the MIC of an antimicrobial agent, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Experimental workflow for MIC determination.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Amino acid derivative stock solution
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Select several colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[4]
-
-
Serial Dilution of Antimicrobial Agent:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the amino acid derivative stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the antimicrobial agent and bacteria.
-
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum.
-
Sterility Control: A well containing only MHB.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
-
Mechanisms of Antimicrobial Action
Amino acid derivatives employ various mechanisms to exert their antimicrobial effects. Two prominent mechanisms are the inhibition of essential bacterial enzymes and the disruption of the bacterial cell membrane.
Inhibition of DNA Gyrase and Topoisomerase IV by Quinolone Derivatives
Quinolone derivatives target two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.[5] By inhibiting these enzymes, quinolone derivatives effectively halt bacterial proliferation.
Inhibition of DNA gyrase by quinolones.
Cell Membrane Disruption by Cationic Amino Acid Derivatives
Many amino acid derivatives, particularly those with a net positive charge (cationic), mimic the action of antimicrobial peptides (AMPs). Their primary mode of action is the disruption of the bacterial cell membrane, which is typically negatively charged. Several models describe this process:
-
Barrel-Stave Model: The derivatives insert into the membrane and aggregate to form a pore, with their hydrophobic regions facing the lipid bilayer and their hydrophilic regions lining the channel.[6][7][8]
-
Toroidal Pore Model: The derivatives induce the lipid monolayers to bend inward, forming a pore that is lined by both the derivatives and the lipid head groups.[6][7][8]
-
Carpet Model: The derivatives accumulate on the surface of the membrane, forming a "carpet-like" layer. At a critical concentration, this layer disrupts the membrane integrity, leading to the formation of micelles and membrane dissolution.[6][7][8]
Models of cell membrane disruption.
Conclusion
This guide provides a comparative overview of the antimicrobial properties of various amino acid derivatives. The presented data highlights the potent and diverse antimicrobial activities of this class of compounds. The detailed experimental protocols and mechanistic insights are intended to facilitate further research and development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. Researchers are encouraged to use this information as a foundation for their own investigations into the vast potential of amino acid derivatives.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Peptide Mechanisms Studied by Whole-Cell Deuterium NMR [mdpi.com]
Safety Operating Guide
Proper Disposal of (r)-3-Amino-3-(3-nitrophenyl)propionic acid: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe handling and disposal of (r)-3-Amino-3-(3-nitrophenyl)propionic acid, ensuring laboratory safety and environmental compliance.
Researchers and laboratory personnel handling this compound must adhere to strict disposal protocols to mitigate potential hazards and protect the environment. This guide provides detailed, step-by-step instructions for the proper management of waste containing this chemical. Due to the presence of a nitrophenyl group, this compound should be treated as potentially hazardous waste.
Hazard Profile and Safety Precautions
Recommended Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH-approved respirator is recommended, particularly if there is a risk of generating dust.[3]
-
Hand Protection: Wear suitable chemical-resistant gloves that comply with EU Directive 89/686/EEC and the EN 374 standard.[3]
-
Eye Protection: Chemical safety goggles or a face shield are necessary to prevent eye contact.[3][4]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in regular solid waste.
1. Waste Collection and Segregation:
-
Solid Waste: Collect all solid waste, including residual this compound powder and contaminated items such as gloves, weighing paper, and pipette tips, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][5] Do not mix with non-hazardous waste.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container for liquids.[1]
2. Container Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5]
-
Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area, away from incompatible materials.[4][6][7]
-
Establish a designated Satellite Accumulation Area (SAA) for hazardous waste that is at or near the point of generation and under the control of the laboratory personnel.[5]
3. Spill Management:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and move upwind.[3]
-
Wear full protective equipment, including a self-contained breathing apparatus.[3]
-
Prevent the spill from entering drains or waterways.[3]
-
Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[3][4]
-
Collect the absorbed material into a labeled container for disposal by a licensed service.[3]
-
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management contractor to arrange for the collection and disposal of the waste.[3][5]
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for a similar compound if a specific one is unavailable, noting the chemical structure.
Data Summary
| Parameter | Information | Source |
| Waste Classification | Hazardous Waste | [1][3] |
| Solid Waste Container | Dedicated, leak-proof, labeled container | [1][5] |
| Liquid Waste Container | Separate, compatible, labeled container | [1] |
| Disposal Method | Licensed environmental waste management contractor | [3][8] |
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
